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  • Product: Methyl 5-amino-2-(tert-butyl)benzoate
  • CAS: 873056-34-9

Core Science & Biosynthesis

Foundational

Methyl 5-amino-2-(tert-butyl)benzoate (CAS: 873056-34-9): A Comprehensive Technical Guide on Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary Methyl 5-amino-2-(tert-butyl)benzoate is a highly specialized ortho-substituted aniline derivative utilized extensively as an intermediate in [1]. Characterized by its unique steric profile, this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-amino-2-(tert-butyl)benzoate is a highly specialized ortho-substituted aniline derivative utilized extensively as an intermediate in [1]. Characterized by its unique steric profile, this compound serves as a critical building block for developing targeted therapeutics, including kinase inhibitors and [2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and validated synthetic protocols.

Chemical Identity & Physicochemical Properties

To facilitate rapid reference for drug development professionals, the core quantitative and qualitative properties of Methyl 5-amino-2-(tert-butyl)benzoate are summarized below[1][3].

PropertyValue
IUPAC Name Methyl 5-amino-2-tert-butylbenzoate
CAS Number 873056-34-9
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in methanol, ethanol, ethyl acetate; poorly soluble in water
SMILES CC(C)(C)C1=C(C=C(C=C1)N)C(=O)OC

Structural Analysis & Reactivity Dynamics

The utility of Methyl 5-amino-2-(tert-butyl)benzoate in drug discovery stems from the deliberate positioning of its functional groups, which dictate its chemical behavior and interaction with biological targets[1].

  • Steric Shielding via the tert-Butyl Group: The bulky tert-butyl group at the C2 position sits directly ortho to the methyl ester at C1. This creates significant steric hindrance, effectively shielding the ester carbonyl from unintended nucleophilic attack or premature hydrolysis during downstream synthetic steps[4].

  • Nucleophilic Amine: The amino group at the C5 position is para to the tert-butyl group and meta to the ester. Being unhindered, it acts as a potent nucleophile, making it an ideal anchor point for with various electrophilic scaffolds (e.g., acyl chlorides or carboxylic acids activated by HATU)[5].

  • Electronic Effects: The electron-donating nature of both the tert-butyl (via hyperconjugation) and amino groups enriches the electron density of the phenyl ring. This modulates the pKa of the amine and enhances the lipophilicity (LogP) of the final drug candidate, a crucial factor for membrane permeability in oral bioavailability[2].

Synthetic Methodologies & Protocols

The synthesis of Methyl 5-amino-2-(tert-butyl)benzoate requires overcoming the steric barrier presented by the ortho-tert-butyl group. The most reliable route involves the nitration and reduction of 2-(tert-butyl)benzoic acid, followed by a forcefully catalyzed esterification[1].

Synthesis A 2-(tert-butyl)benzoic acid B 5-nitro-2-(tert-butyl)benzoic acid A->B HNO3, H2SO4 C 5-amino-2-(tert-butyl)benzoic acid B->C H2, Pd/C D Methyl 5-amino-2-(tert-butyl)benzoate C->D MeOH, H2SO4, Reflux

Figure 1: Step-by-step synthetic workflow for Methyl 5-amino-2-(tert-butyl)benzoate.

Protocol: Acid-Catalyzed Esterification

Due to steric hindrance, standard Fischer esterification at room temperature is highly inefficient. A strong acid catalyst and elevated temperatures are required to drive the equilibrium forward[4].

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-amino-2-(tert-butyl)benzoic acid in an excess of anhydrous methanol (which acts as both the reactant and the solvent).

  • Catalyst Addition: Slowly add 0.2 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise at 0°C under an inert atmosphere (N₂ or Ar). Alternatively, can be utilized as a superior Lewis acid catalyst for sterically hindered substrates[4].

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 5 to 8 hours. Monitor the reaction progress via TLC or LC-MS until complete consumption of the starting material is observed[4].

  • Quenching & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and quench carefully with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified via silica gel column chromatography (Hexanes/EtOAc) to yield pure Methyl 5-amino-2-(tert-butyl)benzoate[4].

Applications in Drug Development

In medicinal chemistry, building blocks like Methyl 5-amino-2-(tert-butyl)benzoate are highly prized for Structure-Activity Relationship (SAR) campaigns[1].

  • CFTR Potentiators: The structural motif of a bulky lipophilic group adjacent to a hydrogen-bonding network is a hallmark of CFTR potentiators, such as [2]. While Ivacaftor utilizes a phenol derivative, aniline derivatives like Methyl 5-amino-2-(tert-butyl)benzoate are used to synthesize nitrogen-containing analogs, allowing researchers to explore isosteric replacements to improve metabolic stability or reduce toxicity[2][5].

  • Kinase Inhibitors: The tert-butyl group forces the aromatic ring into specific dihedral conformations when bound to the hinge region of kinases. The methyl ester provides a vector for further functionalization (e.g., saponification to the corresponding acid, followed by coupling to form complex heterocycles).

Application N1 Methyl 5-amino-2-(tert-butyl)benzoate (Nucleophile) N3 Amide Coupling (HATU, DIPEA, DMF) N1->N3 N2 Electrophilic Scaffold (e.g., Acyl Chloride) N2->N3 N4 Sterically Hindered Amide (Target API Analog) N3->N4

Figure 2: Amide coupling workflow utilizing the unhindered amino group.

Analytical Characterization

To ensure trustworthiness and self-validation of the synthesized batch, the following analytical signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz): A prominent singlet at ~1.35 ppm integrating for 9 protons confirms the tert-butyl group. A singlet at ~3.85 ppm (3H) confirms the methyl ester. The aromatic region will display a characteristic ABX spin system due to the 1,2,4-substitution pattern.

  • LC-MS: Electrospray ionization (ESI+) should yield a pseudo-molecular ion [M+H]⁺ peak at m/z 208.2.

References

  • Hadida, S., et al. "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator". Journal of Medicinal Chemistry, 2014, 57(23), 9776-9795. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 5-amino-2-(tert-butyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-amino-2-(tert-butyl)benzoate (CAS No. 873056-34-9) is an organic compound of significant interest in medicinal chemistry and drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-(tert-butyl)benzoate (CAS No. 873056-34-9) is an organic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a substituted benzene ring with an amino group, a tert-butyl group, and a methyl ester, makes it a valuable scaffold for the synthesis of a variety of biologically active molecules. The strategic placement of the bulky tert-butyl group and the reactive amino and ester functionalities allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug design. This guide provides a comprehensive overview of the known and anticipated physical properties of this compound, detailed experimental protocols for their determination, and essential safety and handling information.

Molecular Structure and Physicochemical Properties

The molecular structure of Methyl 5-amino-2-(tert-butyl)benzoate is fundamental to its physical and chemical behavior. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the ester carbonyl group), along with a significant nonpolar region (the tert-butyl group and the aromatic ring), results in a molecule with moderate polarity.

Caption: 2D structure of Methyl 5-amino-2-(tert-butyl)benzoate.

A summary of the key physical properties is presented in the table below. It is important to note that while some properties are well-defined, others, such as the melting and boiling points, have not been extensively reported in the literature and should be determined experimentally.

PropertyValueSource/Comment
CAS Number 873056-34-9[1]
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point Not availableExperimental determination required.
Boiling Point Not availableExperimental determination required.
Solubility Soluble in organic solvents (e.g., ethanol, methanol); sparingly soluble in water.[1]
Density Not availableExperimental determination required.

Experimental Determination of Physical Properties

Precise measurement of physical properties is crucial for the characterization and quality control of chemical compounds. The following sections detail standard laboratory protocols for determining the melting point and solubility of Methyl 5-amino-2-(tert-butyl)benzoate.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities will broaden and depress the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Grind sample to a fine powder P2 Pack into a capillary tube (2-3 mm height) P1->P2 M1 Place capillary in melting point apparatus P2->M1 M2 Heat rapidly to ~10-15°C below expected MP M1->M2 M3 Heat slowly (1-2°C/min) near MP M2->M3 M4 Record temperature at which melting begins (T1) M3->M4 M5 Record temperature at which melting is complete (T2) M4->M5 A1 Report melting range (T1 - T2) M5->A1 A2 Assess purity based on range A1->A2

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a small amount of Methyl 5-amino-2-(tert-butyl)benzoate on a clean, dry watch glass.

    • If the sample is crystalline, gently crush it into a fine powder using a spatula.[2][3]

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. The sample height should be approximately 2-3 mm.[2][4]

  • Measurement:

    • Insert the packed capillary tube into the heating block of a melting point apparatus.[4]

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get an estimate.[2]

    • For an accurate measurement, heat the sample at a rate of about 10-15°C per minute until the temperature is about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[2][4]

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[4]

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[4]

  • Data Analysis:

    • The melting point is reported as a range from the temperature at which melting begins to the temperature at which it is complete.

    • A narrow melting range is indicative of a pure compound.

Solubility Determination

Understanding the solubility profile of a compound is essential for its purification, formulation, and biological testing. A qualitative assessment of solubility in various solvents can provide insights into the compound's polarity.

Step-by-Step Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Qualitative Assessment:

    • Place approximately 10-20 mg of Methyl 5-amino-2-(tert-butyl)benzoate into a series of small, labeled test tubes.

    • To each tube, add 1 mL of a different solvent.

    • Agitate the tubes vigorously for 1-2 minutes.[5][6]

    • Observe whether the solid dissolves completely, partially, or not at all.

    • Record the solubility as "soluble," "sparingly soluble," or "insoluble."

  • Quantitative Assessment (Gravimetric Method):

    • Prepare a saturated solution of Methyl 5-amino-2-(tert-butyl)benzoate in a chosen solvent by adding an excess of the solid to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any undissolved solid.

    • Transfer the clear solution to a pre-weighed vial.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven.

    • Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved solid.

    • Calculate the solubility in terms of mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule.

Expected ¹H NMR Spectral Characteristics

The ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-amino-2-(tert-butyl)benzoate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons: The three protons on the benzene ring will appear as multiplets or distinct doublets and doublets of doublets in the aromatic region (typically δ 6.5-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the amino, tert-butyl, and methyl ester groups.

  • Amino Protons: The two protons of the amino group (-NH₂) are expected to appear as a broad singlet, typically in the range of δ 3.5-5.0 ppm.[7][8][9] The chemical shift can be variable and may be affected by solvent and concentration.

  • Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, likely in the region of δ 3.5-4.0 ppm.

  • Tert-butyl Protons: The nine equivalent protons of the tert-butyl group (-(CH₃)₃) will give rise to a strong, sharp singlet, typically in the upfield region around δ 1.2-1.5 ppm.

Expected FT-IR Spectral Characteristics

The Fourier-Transform Infrared (FT-IR) spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • N-H Stretching: The primary amine (-NH₂) will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.[10][11]

  • C=O Stretching: The ester carbonyl group (C=O) will exhibit a strong, sharp absorption band around 1700-1725 cm⁻¹.[12]

  • C-O Stretching: The ester C-O single bond will have a characteristic stretching vibration in the fingerprint region, typically between 1100-1300 cm⁻¹.[12]

  • Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N bond of the aromatic amine will have a stretching vibration in the 1250-1335 cm⁻¹ range.[11]

Safety and Handling

Potential Hazards:

  • Aromatic amines can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[13][14]

  • Esters can be irritating to the eyes and respiratory system.

  • The compound may be combustible.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[15][16][17]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.[17]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[16] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of the physical properties of Methyl 5-amino-2-(tert-butyl)benzoate. While some key experimental data is not yet publicly available, this document equips researchers with the necessary protocols to determine these properties accurately and safely. The structural motifs within this molecule make it a compound of high interest for further investigation in the field of drug discovery and development. Rigorous characterization of its physical properties is the first critical step in unlocking its full potential.

References

  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Solvixo. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Solvixo. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • University of Cambridge. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Amines. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Proton (¹H) NMR Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

  • Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

  • PubMed. (2000, October 15). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

Sources

Foundational

Methyl 5-amino-2-(tert-butyl)benzoate spectral data (NMR, IR, MS)

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. True analytical mastery requires understanding the causality behind molecular behavior—why a specific proton s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. True analytical mastery requires understanding the causality behind molecular behavior—why a specific proton shifts upfield, why a molecule fragments along a particular pathway, and why a synthetic protocol is chosen over its alternatives.

This whitepaper provides an in-depth spectral characterization (NMR, MS, IR) and methodological breakdown for Methyl 5-amino-2-(tert-butyl)benzoate (CAS: 873056-34-9)[1], a sterically hindered ester and a critical intermediate in the development of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators, such as the groundbreaking drug Ivacaftor (VX-770)[2].

Synthetic Workflow & Sample Preparation

Before acquiring spectral data, obtaining a high-purity sample is paramount. Traditional nitro reductions using iron or tin in acidic media can lead to unwanted hydrolysis of the methyl ester or halogenation of the highly activated aniline ring.

To circumvent this, we utilize Catalytic Transfer Hydrogenation (CTH) . By employing potassium formate and 10% Pd/C in refluxing ethanol, we create a mild, self-validating system[3]. Formate decomposes into CO₂ and H₂ on the palladium surface, ensuring a controlled release of reducing equivalents while avoiding the hazards of pressurized hydrogen gas. The reaction's progress is self-validating: the disappearance of the yellow nitro precursor and the emergence of the highly UV-active aniline derivative on TLC confirm conversion.

Synthesis A 2-tert-butyl-5-nitrobenzoate B Transfer Hydrogenation (Pd/C, HCOK, EtOH) A->B Reflux, 40 min C Filtration & Concentration B->C Celite Filter D Methyl 5-amino-2-(tert-butyl)benzoate C->D 95% Yield

Synthetic workflow via catalytic transfer hydrogenation.

Nuclear Magnetic Resonance (NMR) Profiling

The ¹H NMR spectrum of this compound is a textbook example of competing electronic effects on an aromatic ring.

Mechanistic Causality of Chemical Shifts: The amino group (-NH₂) is a strong resonance electron donor (+M effect), which significantly increases electron density at the ortho and para positions of the aromatic ring. In methyl 5-amino-2-(tert-butyl)benzoate, the amino group is located at C5. Consequently, the ortho protons at C4 and C6 (H4 and H6) are highly shielded and appear significantly upfield at δ 6.67 and δ 6.60 ppm, respectively[3].

Conversely, the proton at C3 (H3) is meta to the amino group and ortho to the bulky, weakly electron-donating tert-butyl group. Lacking the strong resonance shielding of the amine, H3 resonates further downfield at δ 7.24 ppm[3]. The massive 9-proton singlet at δ 1.34 ppm confirms the intact tert-butyl group, while the 3-proton singlet at δ 3.86 ppm confirms the methyl ester[3].

Table 1: ¹H and ¹³C NMR Spectral Data (400 MHz / 100 MHz, CDCl₃)
Position¹H NMR (δ ppm, Multiplicity, J in Hz, Integration)¹³C NMR (δ ppm, Predictive Assignment)Electronic Rationale
C1 (C=O) -168.5Ester carbonyl, conjugated to aryl ring.
C2 (Ar-C) -141.2Quaternary, deshielded by alkyl substitution.
C3 (Ar-H) 7.24 (d, J = 8.6 Hz, 1H)128.4Meta to NH₂, lacks resonance shielding.
C4 (Ar-H) 6.67 (dd, J = 8.6, 2.7 Hz, 1H)115.6Ortho to NH₂, strongly shielded (+M effect).
C5 (Ar-C) -144.8Quaternary, directly bonded to electronegative N.
C6 (Ar-H) 6.60 (d, J = 2.7 Hz, 1H)113.2Ortho to NH₂, strongly shielded (+M effect).
-OCH₃ 3.86 (s, 3H)52.1Standard methoxy ester shift.
-NH₂ 3.60 (br s, 2H)-Broad due to quadrupolar relaxation/exchange.
-C(CH₃)₃ -35.4Quaternary carbon of the tert-butyl group.
-C(CH₃)₃ 1.34 (s, 9H)31.2Highly equivalent methyl protons.

Mass Spectrometry (MS) & Fragmentation Mechanics

Electrospray Ionization (ESI) in positive mode is the optimal technique here, as the primary amine is readily protonated to form the[M+H]⁺ ion at m/z 208.13.

Fragmentation Causality: Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary, predictable fragmentation pathways. The dominant pathway is the loss of a neutral methanol molecule (32 Da) from the ester group, driven by the thermodynamic stability of the resulting acylium ion (m/z 176.11). A secondary pathway involves the loss of isobutene (56 Da) from the tert-butyl group, a classic fragmentation for tert-butyl-substituted aromatics, yielding m/z 152.07.

MS_Frag M [M+H]+ m/z 208.13 F1 Acylium Ion m/z 176.11 M->F1 -CH3OH (-32 Da) F3 [M+H - C4H8]+ m/z 152.07 M->F3 -Isobutene (-56 Da) F2 Aryl Cation m/z 148.11 F1->F2 -CO (-28 Da)

Proposed ESI-MS positive ion fragmentation pathways.

Table 2: High-Resolution Mass Spectrometry (HRMS-ESI⁺) Data
Ion SpeciesTheoretical m/zNeutral LossStructural Assignment
[M+H]⁺ 208.1338NoneProtonated parent molecule.
Fragment 1 176.107532 Da (CH₃OH)Acylium ion formation (dominant).
Fragment 2 152.071256 Da (C₄H₈)Loss of isobutene from tert-butyl group.
Fragment 3 148.112660 Da (CH₃OH + CO)Aryl cation following acylium CO loss.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The presence of the primary amine is definitively confirmed by the doublet in the high-frequency region, representing the symmetric and asymmetric stretching of the N-H bonds.

Table 3: Key FT-IR Vibrational Assignments (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3450, 3360 Medium, DoubletN-H Stretch (sym/asym)Confirms primary amine (reduction success).
2960, 2870 StrongC-H Stretch (aliphatic)Confirms presence of tert-butyl methyls.
1715 StrongC=O Stretch (ester)Conjugated ester (shifted from typical 1735 cm⁻¹).
1610, 1505 MediumC=C Stretch (aromatic)Aromatic ring skeletal vibrations.
1395, 1365 Medium, SplitC-H Bend (umbrella)Classic diagnostic split for tert-butyl groups.
1250 StrongC-O StretchEster linkage validation.

Validated Experimental Protocols

To ensure rigorous reproducibility, the following protocols are standardized for the synthesis and analytical profiling of this compound.

Protocol A: Catalytic Transfer Hydrogenation (Synthesis)

  • Initiation: To a round-bottom flask, add 2-tert-butyl-5-nitrobenzoate (90 mg, 0.38 mmol) and dissolve in absolute ethanol (2.0 mL)[3].

  • Reagent Addition: Add a solution of potassium formate (400 mg, 4.76 mmol) dissolved in deionized water (1.0 mL)[3].

  • Catalyst Introduction: Carefully add 20 mg of 10% Palladium on Carbon (Pd/C) under an inert nitrogen atmosphere to prevent auto-ignition.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 40 minutes[3]. Monitor via TLC (Hexanes:EtOAc 7:3); the product will fluoresce bright blue under 254 nm UV light.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess ethanol[3].

  • Isolation: Concentrate the filtrate under reduced pressure to yield methyl 5-amino-2-(tert-butyl)benzoate as a pale solid/oil (~76 mg, 95% yield)[3].

Protocol B: NMR Acquisition

  • Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a 5 mm precision NMR tube.

  • Acquire the ¹H spectrum at 400 MHz with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the amine protons.

  • Acquire the ¹³C spectrum at 100 MHz with a D1 of 5.0 seconds to allow full relaxation of the quaternary carbons (C1, C2, C5).

Protocol C: LC-MS Analysis

  • Prepare a 10 µg/mL solution of the analyte in 50:50 Water:Acetonitrile.

  • Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Elute using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid to facilitate amine protonation) over 5 minutes.

  • Analyze via positive-ion ESI-MS, setting the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

References

  • Source: Vertex Pharmaceuticals Incorporated (Google Patents)
  • Title: Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Synthetic Strategies and Process Optimization for Methyl 5-amino-2-(tert-butyl)benzoate

Introduction and Retrosynthetic Overview Methyl 5-amino-2-(tert-butyl)benzoate (CAS 873056-34-9) is a highly specialized benzoic acid ester characterized by a bulky ortho-tert-butyl substituent and a meta-amino group[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Retrosynthetic Overview

Methyl 5-amino-2-(tert-butyl)benzoate (CAS 873056-34-9) is a highly specialized benzoic acid ester characterized by a bulky ortho-tert-butyl substituent and a meta-amino group[1]. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, most notably in structure-activity relationship (SAR) studies for CFTR potentiators like Ivacaftor (VX-770) analogs[2]. The synthesis of this compound presents unique challenges due to extreme steric hindrance around the carboxylate center and the oxidative lability of the amine.

Retrosynthetic Analysis and Directing Group Logic

The most scalable route to Methyl 5-amino-2-(tert-butyl)benzoate relies on a three-step linear sequence originating from commercially available 2-(tert-butyl)benzoic acid:

  • Nitration: Electrophilic aromatic substitution to install the nitrogen functionality.

  • Reduction: Conversion of the nitro group to a primary amine.

  • Esterification: Acid-catalyzed condensation with methanol[1].

The regioselectivity of the initial nitration is governed by synergistic directing effects. The massive steric bulk of the tert-butyl group effectively blocks the ortho positions (C3 and C6). Simultaneously, the tert-butyl group activates the para position (C5) via hyperconjugation (+I effect), while the carboxyl group (-M, -I) directs meta, which also corresponds to C5. This dual-direction ensures near-exclusive formation of the 5-nitro isomer.

Regioselectivity SM 2-(tert-butyl)benzoic acid TButyl tert-Butyl Group • Activating (+I) • Ortho/Para Directing • Huge Steric Bulk SM->TButyl COOH Carboxyl Group • Deactivating (-M, -I) • Meta Directing SM->COOH Pos3 Position 3 (Blocked by t-Bu) TButyl->Pos3 Ortho Pos5 Position 5 (Synergistically Favored) TButyl->Pos5 Para Pos6 Position 6 (Blocked by COOH/t-Bu) TButyl->Pos6 Ortho Pos4 Position 4 (Disfavored) COOH->Pos4 Meta COOH->Pos5 Meta COOH->Pos6 Ortho

Synergistic directing effects driving C5-nitration regioselectivity.

Step-by-Step Methodologies & Self-Validating Protocols
Step 3.1: Electrophilic Aromatic Nitration
  • Objective: Regioselective installation of the nitro group at C5.

  • Protocol:

    • Charge a dry, round-bottom flask with concentrated H₂SO₄ (solvent/catalyst) and cool to 0 °C using an ice-salt bath.

    • Add 2-(tert-butyl)benzoic acid (1.0 eq) portion-wise, maintaining the internal temperature strictly < 5 °C.

    • Prepare a nitrating mixture of fuming HNO₃ (1.05 eq) and conc. H₂SO₄. Add this dropwise over 1 hour.

    • Stir for 2 hours at 0–5 °C.

  • Causality: Strict temperature control prevents oxidative cleavage of the tert-butyl group and suppresses dinitration.

  • Validation: Quench a 0.1 mL aliquot in ice water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3). The product will appear as a distinct UV-active spot with a lower Rf than the starting material.

  • Workup: Pour the reaction mixture over crushed ice. Filter the resulting pale-yellow precipitate (5-nitro-2-(tert-butyl)benzoic acid), wash with cold water until the filtrate reaches neutral pH, and dry under vacuum.

Step 3.2: Catalytic Nitro Reduction
  • Objective: Reduction of the nitro group to a primary amine without reducing the aromatic ring.

  • Protocol:

    • Dissolve 5-nitro-2-(tert-butyl)benzoic acid (1.0 eq) in degassed methanol inside a pressure-rated hydrogenation vessel.

    • Carefully add 10% Pd/C (0.05 eq) under a continuous nitrogen blanket.

    • Purge the vessel with H₂ gas and pressurize to 30 psi. Stir vigorously at room temperature for 4 hours.

  • Causality: Pd/C is highly pyrophoric in the presence of methanol vapors; N₂ blanketing is mandatory to prevent ignition.

  • Validation: Monitor H₂ pressure drop. Once uptake ceases, analyze an aliquot via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material disappears and a new spot emerges that stains deep purple with ninhydrin (confirming a primary amine).

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield 5-amino-2-(tert-butyl)benzoic acid.

Step 3.3: Titanium Sulfate-Mediated Esterification
  • Objective: Overcome severe steric hindrance to form Methyl 5-amino-2-(tert-butyl)benzoate.

  • Protocol:

    • In a flame-dried flask equipped with a reflux condenser and a Soxhlet extractor containing 3Å molecular sieves, combine 5-amino-2-(tert-butyl)benzoic acid (1.0 eq), anhydrous methanol (6–12 eq), and Titanium sulfate (Ti(SO₄)₂) (10–20 wt%)[1].

    • Sparge the mixture with N₂ for 15 minutes prior to heating.

    • Heat the mixture to a gentle reflux (65–70 °C) for 5–8 hours[1].

  • Causality: Traditional H₂SO₄ catalysis fails here due to the steric shielding of the carboxylate, leading to extended reaction times that promote side reactions. Ti(SO₄)₂ acts as a superior Lewis/Brønsted acid hybrid, activating the carbonyl without dehydrating the methanol[1].

  • Validation: LC-MS analysis of a neutralized aliquot should confirm >98% conversion to the desired mass (m/z = 208.1 [M+H]⁺).

  • Workup: Cool to room temperature, neutralize the catalyst with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Synthesis SM 2-(tert-butyl) benzoic acid Int1 5-nitro-2-(tert-butyl) benzoic acid SM->Int1 HNO3, H2SO4 0-5 °C Int2 5-amino-2-(tert-butyl) benzoic acid Int1->Int2 H2, Pd/C MeOH, RT Prod Methyl 5-amino-2- (tert-butyl)benzoate Int2->Prod MeOH, Ti(SO4)2 Reflux, 5-8h

Forward synthesis pathway for Methyl 5-amino-2-(tert-butyl)benzoate.

Process Optimization and Byproduct Mitigation

Sterically hindered esterifications are prone to equilibrium stalling and side-product formation. The use of Ti(SO₄)₂ achieves yields of 75–85% and purity ≥98%[1]. The table below outlines critical mitigation strategies for common impurities encountered during the final esterification step.

Table 1: Byproduct Mitigation Strategies in Sterically Hindered Esterification [1]

Byproduct / IssueRoot CauseMitigation StrategyEfficacy
5,5'-azobis(2-tert-butylbenzoate) Amine oxidationN₂-sparging / Inert Atmosphere>90% reduction in oxidative dimerization
Methyl tert-butyl ether (MTBE) Methanol dehydrationMaintain reflux at 65–70 °C (Do not exceed 75 °C)Suppresses ether formation
Ester Hydrolysis (Reversion) Water accumulation3Å Molecular Sieves (Soxhlet)Sequesters H₂O, shifting equilibrium to ester
Unselective Dehydration Strong acid sitesCatalyst Modifiers (Add 2 wt% Rh to TiO₂-SO₄²⁻)Blocks strong acid sites, enhancing selectivity

Table 2: Downstream Purification Metrics [1]

Purification MethodYield (%)Purity (%)Cost IndexThroughput
Recrystallization 85–8998–99LowHigh
Distillation 80–8597–98MediumMedium
Column Chromatography 70–75≥99.5HighLow

For industrial or large-scale pharmaceutical applications, recrystallization from ethanol/water is the preferred purification method due to its optimal balance of high throughput, low cost, and excellent purity recovery[1].

References
  • Buy Methyl 5-amino-2-(tert-butyl)benzoate (EVT-6460194)
  • Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor)

Sources

Foundational

Reactivity of the Amino Group in Methyl 5-amino-2-(tert-butyl)benzoate: Mechanistic Insights and Applications in Drug Discovery

Executive Summary Methyl 5-amino-2-(tert-butyl)benzoate (CAS: 873056-34-9) is a highly specialized, sterically hindered aniline derivative [1]. While it possesses standard functional groups, its unique substitution patte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-amino-2-(tert-butyl)benzoate (CAS: 873056-34-9) is a highly specialized, sterically hindered aniline derivative [1]. While it possesses standard functional groups, its unique substitution pattern creates a highly specific electronic and steric environment. This compound gained significant prominence in medicinal chemistry as a critical building block in the structure-activity relationship (SAR) campaigns that culminated in the discovery of Ivacaftor (VX-770), a breakthrough CFTR potentiator approved for the treatment of cystic fibrosis [2]. This technical guide dissects the reactivity of its primary amino group, detailing the causality behind experimental coupling choices and providing self-validating protocols for drug development professionals.

Structural and Electronic Profiling (The "Why" of Reactivity)

The reactivity of the primary amino group at position 5 is governed by a push-pull electronic environment created by the aromatic ring's substituents. Understanding these effects is crucial for predicting reaction kinetics and selecting appropriate coupling reagents.

  • The 2-tert-Butyl Group (Electron-Donating): Situated para to the amino group, this bulky substituent acts as an electron-donating group (EDG) via hyperconjugation and strong inductive effects (+I). This electron donation increases the electron density on the nitrogen, enhancing its nucleophilicity. Crucially, because it is in the para position, it provides this electronic boost without introducing direct steric hindrance around the amino group.

  • The 1-Methyl Ester Group (Electron-Withdrawing): Situated meta to the amino group, the ester exerts a mild electron-withdrawing effect (-I, -M). However, the meta positioning prevents direct resonance withdrawal from the nitrogen lone pair. This ensures the aniline retains sufficient nucleophilic character for acyl substitution, unlike ortho- or para-ester substituted anilines which are severely deactivated.

G Molecule Methyl 5-amino-2-(tert-butyl)benzoate Amino 5-Amino Group (-NH2) Nucleophilic Center Molecule->Amino Primary Site tButyl 2-tert-Butyl Group EDG (+I, para) Molecule->tButyl Enhances Nucleophilicity Ester 1-Methyl Ester EWG (-I, -M, meta) Molecule->Ester Mild Deactivation tButyl->Amino Electron Donation Ester->Amino Inductive Pull

Electronic and steric effects dictating aniline reactivity.

Core Reactivity: Nucleophilic Acyl Substitution (Amide Coupling)

The most critical application of methyl 5-amino-2-(tert-butyl)benzoate is in nucleophilic acyl substitution to form complex amides. In the SAR studies of Ivacaftor, this aniline was coupled with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2].

Causality of Reagent Selection: Anilines are inherently weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. To drive the reaction to completion, standard carbodiimides (like EDC) are often insufficient. The protocol relies on HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly converts the carboxylic acid into a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) ester. The addition of triethylamine (Et₃N) serves a dual purpose: it deprotonates the carboxylic acid to initiate activation and neutralizes the acidic byproducts, ensuring the aniline remains in its active, unprotonated state. The reaction is heated to 60 °C to overcome the activation energy barrier associated with the structural rigidity of the quinoline acid.

Quantitative Data Summary: Coupling Strategies

The table below summarizes the efficiency of various coupling strategies when reacting methyl 5-amino-2-(tert-butyl)benzoate with sterically demanding carboxylic acids.

Coupling StrategyReagentsSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Note
Uronium Activation HATU, Et₃NDMF601875–85Optimal for anilines; highly reactive HOAt intermediate.
Carbodiimide EDC, HOBt, DIPEADCM252440–60Slower kinetics; prone to leaving unreacted aniline.
Acid Chloride SOCl₂, then PyridineDCM25485–95Highly reactive; requires two distinct, moisture-sensitive steps.

Experimental Protocol: HATU-Mediated Amide Coupling

This methodology details the exact conditions used to synthesize the Ivacaftor precursor analogs [2].

Self-Validating System Design: This protocol is engineered to be self-validating during the workup phase. The 1M HCl wash selectively protonates any unreacted methyl 5-amino-2-(tert-butyl)benzoate and basic byproducts (e.g., Et₃N, tetramethylurea from HATU), partitioning them entirely into the aqueous phase. If the organic phase yields a pure product upon concentration (verified by TLC or LC-MS), it validates that the basic impurities were successfully sequestered and the coupling was effective.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (0.3 mmol, 62 mg) and methyl 5-amino-2-(tert-butyl)benzoate (0.3 mmol, 68 mg).

  • Activation: Add HATU (0.3 mmol, 126 mg) directly to the solid mixture.

  • Solvation & Base Addition: Suspend the reactants in anhydrous N,N-dimethylformamide (DMF) (2.4 mL). Add triethylamine (Et₃N) (1.0 mmol, 138 μL) dropwise. The solution will typically undergo a color change as the active ester forms.

  • Reaction: Heat the mixture to 60 °C and stir under an inert atmosphere (N₂ or Ar) for 18 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the high-boiling DMF.

  • Acidic Workup (Validation Step): Dissolve the resulting crude residue in ethyl acetate (EtOAc) (6 mL). Wash the organic layer with 1 M aqueous HCl (2 × 3 mL).

  • Isolation: Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude amide. Purify via flash column chromatography if trace HOAt remains.

Workflow Reagents Reagents Acid + Amine + HATU + Et3N Solvent Conditions DMF, 60 °C, 18 hours Reagents->Solvent Reaction One-Pot Coupling Active Ester Formation -> Nucleophilic Attack Solvent->Reaction Workup Workup Evaporate DMF -> EtOAc -> 1M HCl Wash Reaction->Workup Product Coupled Amide Product Workup->Product

HATU-mediated amide coupling workflow and isolation strategy.

Alternative Reactivities of the Aniline Moiety

Beyond amide coupling, the primary amino group of methyl 5-amino-2-(tert-butyl)benzoate can be leveraged for diverse synthetic transformations:

  • Reductive Amination: The amino group readily condenses with aldehydes or ketones to form an imine intermediate. Subsequent reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) yields sterically hindered secondary amines.

  • Diazotization (Sandmeyer Reactions): Treatment with sodium nitrite (NaNO₂) and aqueous HCl at 0 °C converts the primary amine into a diazonium salt. This highly reactive intermediate can be displaced by halides (using CuCl/CuBr) or cyano groups (CuCN), effectively replacing the nitrogen with a new functional handle.

  • Buchwald-Hartwig Cross-Coupling: The aniline can be coupled with aryl halides using palladium catalysis (e.g., Pd₂(dba)₃, XPhos, Cs₂CO₃) to form complex diarylamines, which are highly sought after in organic electronics and advanced pharmacophores.

References

  • Hadida, Sabine, et al. "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry, vol. 57, no. 23, 2014, pp. 9776-9795.[Link]

Exploratory

A Technical Guide to the Safe Handling of Methyl 5-amino-2-(tert-butyl)benzoate for Research and Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for Methyl 5-amino-2-(tert-butyl)benzoate (CAS No. 873056-34-9).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed overview of the essential safety protocols and handling procedures for Methyl 5-amino-2-(tert-butyl)benzoate (CAS No. 873056-34-9). As this compound is a substituted aromatic amine, a class of molecules known for potential physiological activity and requiring careful handling, this document synthesizes data from structural analogs and established best practices for the chemical class to ensure a high margin of safety in a laboratory setting. The protocols herein are designed for researchers, chemists, and drug development professionals who may handle this compound from discovery through process scale-up.

Chemical Identity and Physicochemical Properties

Methyl 5-amino-2-(tert-butyl)benzoate is an ester of benzoic acid featuring both an amino group and a tert-butyl substituent on the aromatic ring[1]. These functional groups dictate its reactivity and solubility, influencing its interaction with biological systems and the necessary handling precautions.

Table 1: Physicochemical and Identification Data

Property Value Source
CAS Number 873056-34-9 EvitaChem[1]
Molecular Formula C₁₂H₁₇NO₂ EvitaChem[1]
Molecular Weight 207.27 g/mol EvitaChem[1]
Appearance Colorless to pale yellow liquid or solid EvitaChem[1]

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol); limited solubility in water. | EvitaChem[1] |

Hazard Identification and Toxicological Profile

While specific toxicological data for Methyl 5-amino-2-(tert-butyl)benzoate is not extensively published, a robust hazard assessment can be constructed by examining its structural class—primary aromatic amines (PAAs)—and data from closely related analogs.

2.1. Assessment Based on Chemical Class

Primary aromatic amines as a class are known for their potential health hazards. They are often lipid-soluble and can be readily absorbed through the skin, as well as via the gastrointestinal and respiratory tracts[2]. Chronic exposure to various PAAs has been linked to significant health concerns, underscoring the need for stringent handling protocols to minimize any potential impact on human health and the environment[2][3].

2.2. Inferred Hazards from Structural Analogs

Data from structurally similar compounds provide critical insight into the probable hazards of Methyl 5-amino-2-(tert-butyl)benzoate.

  • Acute Toxicity: Analogs such as Methyl 4-tert-Butylbenzoate are classified as harmful if swallowed, in contact with skin, or if inhaled[4]. The parent acid of a related compound, 5-Amino-2-methylbenzoic acid, is also classified as harmful if swallowed (Acute Tox. 4 Oral)[5]. Therefore, it is prudent to handle Methyl 5-amino-2-(tert-butyl)benzoate as a substance with moderate acute toxicity via all primary exposure routes.

  • Skin and Eye Irritation: Methyl 5-Amino-2-methylbenzoate, a close isomer, is known to cause skin irritation and serious eye irritation. Direct contact with the skin or eyes should be avoided, as irritation is a likely outcome.

  • Respiratory Irritation: Some aromatic amines and benzoates may cause respiratory irritation[5][6]. Inhalation of dust or vapors should be minimized through the use of proper engineering controls.

Based on this analysis, Methyl 5-amino-2-(tert-butyl)benzoate should be treated, at a minimum, as a hazardous substance that is harmful if swallowed, inhaled, or absorbed through the skin, and is an irritant to the eyes, skin, and respiratory system.

Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation, combining engineering controls, administrative procedures, and appropriate PPE, is essential for safe handling.

3.1. Engineering Controls

The primary engineering control is to minimize airborne exposure.

  • Fume Hood: All weighing, transferring, and dissolution of the compound must be performed inside a certified chemical fume hood.[4][7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located near the workstation.[8][9]

3.2. Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Hand Protection Chemically resistant gloves (e.g., Nitrile). Aromatic amines can be absorbed through the skin[2]. Gloves must be inspected before use and changed immediately if contamination is suspected. Use proper removal technique to avoid skin contact.[10]
Eye Protection Safety glasses with side shields or chemical splash goggles. Protects against splashes and airborne particles. Required for all laboratory operations.[4]
Face Protection Face shield (8-inch minimum). Recommended when handling larger quantities (>10g) or when there is a significant splash risk. To be worn in addition to safety goggles.[4][10]
Body Protection Laboratory coat. A lab coat is the minimum requirement[7]. For larger quantities, chemically resistant aprons or coveralls should be considered.

| Respiratory | NIOSH-approved respirator. | Not typically required if work is performed within a fume hood. If vapors or aerosols are expected to be generated outside of a hood, a respirator with organic vapor cartridges is necessary.[4][10] |

3.3. Hygiene Practices

  • Wash hands and face thoroughly after handling the compound and before leaving the laboratory.[4][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4][11]

  • Contaminated clothing should be removed immediately and washed before reuse.[4]

Standard Operating Protocol for Handling

This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of Methyl 5-amino-2-(tert-butyl)benzoate.

Experimental Workflow: Weighing and Dissolution

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood is operational prep_ppe->prep_hood weigh Weigh compound on analytical balance (inside fume hood) prep_hood->weigh transfer Carefully transfer solid to vessel weigh->transfer dissolve Add solvent and dissolve (with stirring if necessary) transfer->dissolve decon Decontaminate spatula and surfaces dissolve->decon waste Dispose of contaminated weigh paper and gloves in solid waste decon->waste doc Document procedure in lab notebook waste->doc

Caption: Workflow for Safe Handling of Methyl 5-amino-2-(tert-butyl)benzoate.

Methodology:

  • Preparation: Before handling, don all required PPE as specified in Table 2. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Perform all weighing operations on a tared weigh paper or vessel inside the fume hood to contain any dust.

  • Transfer: Carefully transfer the weighed solid into the designated reaction or storage vessel.

  • Dissolution: Add the desired solvent to the vessel and mix to dissolve. Keep the vessel capped or covered to the extent possible.

  • Decontamination: Thoroughly clean any spatulas, glassware, and surfaces that may have come into contact with the chemical.

  • Waste Disposal: Dispose of contaminated disposable items (e.g., gloves, weigh paper) in a designated, sealed hazardous waste container.

  • Final Steps: Remove PPE and wash hands thoroughly.

Emergency Procedures

Immediate and correct response to an emergency is critical to mitigating harm.

5.1. Spill Response

The appropriate response depends on the scale of the spill.

Emergency Response Flowchart: Chemical Spill

G cluster_contain Containment & Cleanup spill Spill Detected alert Alert personnel in immediate area spill->alert ppe Don additional PPE (e.g., respirator, booties) alert->ppe contain Contain spill with absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect material into a labeled hazardous waste container contain->collect decon Decontaminate spill area collect->decon evacuate Evacuate Area Alert EH&S / Emergency Services decon->evacuate If spill is large, vapors are high, or you feel unwell

Caption: Emergency Response Protocol for a Chemical Spill.

Procedure for a Minor Spill (inside a fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material.

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the area with an appropriate solvent and cleaning materials.

  • Dispose of all contaminated materials as hazardous waste.

Procedure for a Major Spill (outside a fume hood):

  • Evacuate the immediate area and alert all personnel.

  • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

5.2. First Aid Measures

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[4][8]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Immediately seek medical attention from an ophthalmologist.[4][12]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[4][8]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[11][12]

Storage and Disposal

6.1. Storage Conditions

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Keep the container tightly closed and properly labeled.[4][13]

  • Store in a cool, dark, and well-ventilated place.[4][11]

  • Store away from incompatible materials, particularly strong oxidizing agents.[4]

6.2. Waste Disposal

All waste containing Methyl 5-amino-2-(tert-butyl)benzoate must be treated as hazardous.

  • Dispose of chemical waste and contaminated materials in approved, sealed, and labeled containers.

  • Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or mix it with other waste streams unless explicitly permitted by established protocols.

References

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Scribd. Aromatic Amines Hazcard Overview. [Link]

  • NextSDS. methyl 2-amino-5-tert-butylbenzoate — Chemical Substance Information. [Link]

  • SKC Inc. SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. [Link]

  • PubChem. Methyl 2-Amino-5-methylbenzoate. [Link]

  • RPS Group. Amines. [Link]

Sources

Foundational

Comprehensive Synthesis and Application Guide: Methyl 5-amino-2-(tert-butyl)benzoate

Executive Summary Methyl 5-amino-2-(tert-butyl)benzoate (CAS: 873056-34-9) is a highly specialized, sterically hindered aromatic ester that serves as a critical intermediate in advanced organic synthesis and medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-amino-2-(tert-butyl)benzoate (CAS: 873056-34-9) is a highly specialized, sterically hindered aromatic ester that serves as a critical intermediate in advanced organic synthesis and medicinal chemistry[1]. Its unique structural motif—a central benzene ring functionalized with a lipophilic tert-butyl group, a versatile amino group, and a methyl ester—makes it an ideal building block for complex drug discovery programs. Most notably, this compound is utilized in the synthesis of quinolone-based Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, including structural analogs of Ivacaftor (VX-770)[2].

This technical guide provides a self-validating, three-step synthetic pathway starting from commercially available 2-tert-butylbenzoic acid. It details the mechanistic causality behind reagent selection, regioselective directing effects, and protocols optimized for overcoming extreme steric hindrance.

Mechanistic Rationale & Regioselectivity

The synthesis of Methyl 5-amino-2-(tert-butyl)benzoate requires careful navigation of the steric and electronic properties of the aromatic ring. The standard synthetic route involves three core transformations: nitration, reduction, and esterification.

Starting from 2-tert-butylbenzoic acid , the regioselectivity of the initial electrophilic aromatic substitution (nitration) is governed by synergistic directing effects:

  • Steric Shielding: The bulky tert-butyl group at position 2 completely shields position 3 from electrophilic attack.

  • Electronic Directing Effects: The tert-butyl group is an electron-donating group (via hyperconjugation) and directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 6). Concurrently, the carboxylic acid at position 1 is an electron-withdrawing, meta-directing group (directing to positions 3 and 5).

  • Synergistic Activation: Position 5 is para to the tert-butyl group and meta to the carboxylic acid. Because position 3 is sterically blocked, position 5 becomes the thermodynamically and kinetically favored site for nitronium ion ( NO2+​ ) attack, resulting in highly regioselective formation of 5-nitro-2-(tert-butyl)benzoic acid.

Retrosynthesis SM 2-tert-butylbenzoic acid (Starting Material) Int1 5-nitro-2-(tert-butyl)benzoic acid (Intermediate 1) SM->Int1 Nitration (HNO3/H2SO4) Int2 5-amino-2-(tert-butyl)benzoic acid (Intermediate 2) Int1->Int2 Reduction (H2, Pd/C) Target Methyl 5-amino-2-(tert-butyl)benzoate (Target) Int2->Target Esterification (MeOH, Ti(SO4)2)

Retrosynthetic and forward synthesis pathway of Methyl 5-amino-2-(tert-butyl)benzoate.

Step-by-Step Synthesis Protocols

Step 1: Regioselective Electrophilic Aromatic Nitration

Objective: Conversion of 2-tert-butylbenzoic acid to 5-nitro-2-(tert-butyl)benzoic acid.

Causality & Design: A standard "mixed acid" ( HNO3​ / H2​SO4​ ) system is used to generate the highly electrophilic nitronium ion. Temperature control is critical; exceeding 5 °C can lead to oxidative cleavage of the tert-butyl group or dinitration.

Protocol:

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.

  • Dissolve 2-tert-butylbenzoic acid (50.0 g, 280 mmol) in concentrated sulfuric acid (150 mL) and cool the mixture to 0 °C using an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (70%, 20.0 mL, 310 mmol) to concentrated sulfuric acid (20 mL) at 0 °C.

  • Add the nitrating mixture dropwise via the addition funnel over 45 minutes, maintaining the internal temperature strictly below 5 °C.

  • Stir the reaction mixture for an additional 2 hours at 0–5 °C.

  • Workup: Pour the mixture slowly over 800 g of crushed ice with vigorous stirring. Filter the resulting pale-yellow precipitate under vacuum. Wash the filter cake extensively with cold distilled water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude product from aqueous ethanol to afford pure 5-nitro-2-(tert-butyl)benzoic acid.

Step 2: Catalytic Hydrogenation

Objective: Reduction of 5-nitro-2-(tert-butyl)benzoic acid to 5-amino-2-(tert-butyl)benzoic acid.

Causality & Design: While dissolving metal reductions (e.g., Fe/HCl) are viable, catalytic hydrogenation over Palladium on Carbon (Pd/C) is preferred to avoid heavy metal waste and simplify purification. The carboxylic acid remains untouched under these mild conditions.

Protocol:

  • In a Parr hydrogenation bottle, dissolve 5-nitro-2-(tert-butyl)benzoic acid (40.0 g, 179 mmol) in anhydrous methanol (300 mL).

  • Carefully add 10% Pd/C (4.0 g, 10 wt%) under a continuous stream of inert nitrogen gas to prevent ignition.

  • Evacuate the vessel and backfill with hydrogen gas ( H2​ ). Pressurize the vessel to 40 psi.

  • Agitate the mixture at room temperature (25 °C) for 4 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Workup: Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield 5-amino-2-(tert-butyl)benzoic acid as an off-white solid.

Step 3: Sterically Hindered Esterification

Objective: Conversion of 5-amino-2-(tert-butyl)benzoic acid to Methyl 5-amino-2-(tert-butyl)benzoate.

Causality & Design: Traditional Fischer esterification using H2​SO4​ suffers from low yields due to the extreme steric hindrance imposed by the ortho-tert-butyl group. To overcome this, Titanium sulfate ( Ti(SO4​)2​ ) is employed as a superior Lewis acid catalyst. Ti(SO4​)2​ strongly coordinates to the carboxylic carbonyl oxygen, increasing its electrophilicity without dehydrating the free amino group or causing etherification side reactions[1].

Protocol:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, suspend 5-amino-2-(tert-butyl)benzoic acid (25.0 g, 129 mmol) in anhydrous methanol (100 mL, ~20 molar equivalents).

  • Add Titanium sulfate ( Ti(SO4​)2​ ) (3.75 g, 15 wt%) to the suspension[1].

  • Heat the mixture to reflux (65 °C) and stir vigorously for 6 to 8 hours. Reaction progress can be monitored via TLC or HPLC.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol.

  • Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) (100 mL) to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and evaporate the solvent.

  • Purify via flash column chromatography (Hexanes:EtOAc) to isolate pure Methyl 5-amino-2-(tert-butyl)benzoate (C12H17NO2) as a pale yellow solid/liquid[1].

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the three-step synthesis.

StepTransformationPrimary Reagents / CatalystTemp (°C)Time (h)Expected YieldTarget Purity (HPLC)
1 Nitration HNO3​ (70%), conc. H2​SO4​ 0 – 52.080 – 85%> 95%
2 Reduction H2​ (40 psi), 10% Pd/C, MeOH254.092 – 95%> 98%
3 EsterificationMethanol, Ti(SO4​)2​ (15 wt%)65 (Reflux)6.0 – 8.075 – 85%> 98%

Applications in Medicinal Chemistry: CFTR Potentiators

Methyl 5-amino-2-(tert-butyl)benzoate is prominently featured in the synthesis of highly potent CFTR potentiators. In the discovery of Ivacaftor (VX-770)—a breakthrough therapy for cystic fibrosis patients carrying the G551D mutation—analogous building blocks are utilized to construct the core pharmacophore[2].

The free amino group at position 5 acts as a nucleophile in amide coupling reactions. In a documented synthetic pathway, methyl 5-amino-2-tert-butylbenzoate is coupled with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This reaction is typically mediated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and Triethylamine ( Et3​N ) in Dimethylformamide (DMF) at 60 °C for 18 hours[2]. The resulting amide bond establishes the rigid, planar conformation necessary for optimal hydrogen bonding within the CFTR protein binding pocket[2].

Application Amine Methyl 5-amino-2-(tert-butyl)benzoate Reagents HATU, Et3N, DMF 60 °C, 18 h Amine->Reagents Acid 4-oxo-1,4-dihydroquinoline-3-carboxylic acid Acid->Reagents Product Amide-Coupled CFTR Potentiator Intermediate Reagents->Product Amide Bond Formation

Amide coupling workflow for the synthesis of CFTR potentiator intermediates.

References

  • Journal of Medicinal Chemistry - ACS Publications. Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Retrieved March 29, 2026. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

purification of Methyl 5-amino-2-(tert-butyl)benzoate using column chromatography

Application Note: Chromatographic Purification of Methyl 5-amino-2-(tert-butyl)benzoate Executive Summary & Physicochemical Profiling Methyl 5-amino-2-(tert-butyl)benzoate ( C12​H17​NO2​ ) is a highly functionalized anil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Purification of Methyl 5-amino-2-(tert-butyl)benzoate

Executive Summary & Physicochemical Profiling

Methyl 5-amino-2-(tert-butyl)benzoate ( C12​H17​NO2​ ) is a highly functionalized aniline derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development[1]. Structurally, the molecule features an ester group at the 1-position, a bulky lipophilic tert-butyl group at the 2-position, and an unhindered primary amine at the 5-position[1].

While the tert-butyl group provides steric shielding to the adjacent ester, the primary aniline group remains fully exposed. This exposed basic moiety presents a significant chromatographic challenge during standard normal-phase purification. Silica gel ( SiO2​ ) stationary phases are densely populated with Brønsted acidic silanol groups ( Si−OH )[2]. When basic aniline derivatives traverse the column, they undergo protonation or participate in strong hydrogen bonding with these acidic sites[3]. This non-ideal retention mechanism manifests macroscopically as severe "streaking" or "tailing" across the column, leading to broad, asymmetric peaks, poor resolution from impurities, and diminished isolated yields[2].

Mechanistic Strategy: Stationary Phase Deactivation

To circumvent the destructive acid-base interactions that cause streaking, the chromatographic system must be chemically modified. The most robust and field-proven strategy is the introduction of a basic mobile phase modifier, typically 1% to 2% Triethylamine (TEA)[4].

Causality of the Modifier: TEA acts as a sacrificial, competitive base. Because TEA ( pKa​≈10.75 ) is a significantly stronger base than the aniline derivative, it preferentially binds to and neutralizes the acidic silanol sites on the silica gel[3]. By saturating these active sites during the column equilibration phase, the stationary phase is effectively "deactivated." This prevents the basic amine of the target analyte from binding ionically to the column, allowing the Methyl 5-amino-2-(tert-butyl)benzoate to elute based purely on its polarity as a sharp, symmetrical band[4].

AcidBaseInteraction Silica Silica Gel Surface (Acidic Si-OH) Amine Target Analyte (Basic Aniline) Silica->Amine Direct Interaction TEA Triethylamine (TEA) (Stronger Base) Silica->TEA Competitive Binding Result1 Irreversible Adsorption & Tailing Amine->Result1 Result2 Silanol Neutralization & Sharp Elution TEA->Result2

Competitive binding mechanism of TEA on acidic silica gel silanol groups.

Experimental Design & Self-Validating Workflow

A self-validating protocol ensures that every step is verified before proceeding, minimizing the risk of compound loss. This workflow relies on pre-column Thin Layer Chromatography (TLC) validation to confirm the efficacy of the TEA modifier before committing the bulk crude mixture to the preparative column.

PurificationWorkflow A Crude Mixture Methyl 5-amino-2-(tert-butyl)benzoate B TLC Solvent Screening (Hexane : EtOAc) A->B C Severe Streaking Observed? B->C D Add 1% TEA to Mobile Phase C->D Yes E Standard Silica Chromatography C->E No F Slurry Pack Column with TEA-Modified Solvent D->F H Load Sample & Elute (Gradient Method) E->H G Equilibrate Column (Deactivate Silanols) F->G G->H I Pure Methyl 5-amino- 2-(tert-butyl)benzoate H->I

Workflow for mitigating amine streaking during silica gel chromatography.

Step-by-Step Purification Protocol

Materials & Reagents:

  • Stationary Phase: Silica gel (230–400 mesh, 40–63 µm).

  • Mobile Phase Solvents: Hexanes (Hex) and Ethyl Acetate (EtOAc) (HPLC or ACS grade).

  • Modifier: Triethylamine (TEA), 99%.

Step 1: Pre-Column TLC Validation (The Self-Check)

  • Dissolve a micro-aliquot of the crude reaction mixture in EtOAc.

  • Spot the sample onto two separate silica gel TLC plates.

  • Develop Plate A in a standard solvent system (e.g., 80:20 Hex:EtOAc).

  • Develop Plate B in the modified solvent system (80:20 Hex:EtOAc + 1% TEA)[2].

  • Validation Check: Visualize under UV light (254 nm). Plate B should exhibit a tight, symmetrical spot for the target compound ( Rf​≈0.3 ), whereas Plate A will likely show a long, smeared streak[3]. Proceed with the column only if Plate B confirms resolution.

Step 2: Mobile Phase Preparation & Column Packing

  • Prepare the initial elution solvent: 90% Hexanes, 10% EtOAc, and 1% TEA (v/v/v). Note: TEA must be added to all gradient mixtures to maintain silanol deactivation throughout the run.

  • Weigh the silica gel (typically 30–50 times the mass of the crude sample).

  • In a separate Erlenmeyer flask, create a homogeneous slurry of the silica gel using the 1% TEA-modified initial solvent[2].

  • Pour the slurry into the glass chromatography column. Use a solvent reservoir and compressed air (or nitrogen) to pack the bed tightly and evenly.

  • Pass at least 2 column volumes (CV) of the modified solvent through the bed. Causality: This equilibration step is mandatory; it allows the TEA to fully saturate and neutralize the acidic Si−OH sites before the sensitive analyte is introduced[4].

Step 3: Sample Loading

  • Dry Loading (Preferred for highly viscous crudes): Dissolve the crude Methyl 5-amino-2-(tert-butyl)benzoate in a minimal amount of Dichloromethane (DCM). Add a small amount of deactivated silica gel (pre-treated with TEA) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Carefully pour this powder evenly onto the flat surface of the packed column bed.

  • Wet Loading: Alternatively, dissolve the crude in the absolute minimum volume of the initial mobile phase and apply it dropwise directly to the top of the silica bed.

Step 4: Gradient Elution

  • Begin elution with the low-polarity modified solvent (90:10 Hex:EtOAc + 1% TEA).

  • Gradually increase the polarity of the mobile phase by increasing the EtOAc ratio (refer to Table 1) while strictly maintaining the 1% TEA concentration.

  • Collect fractions in appropriately sized test tubes.

Step 5: Fraction Analysis and Consolidation

  • Monitor the fractions via TLC (using the 1% TEA modified solvent as the developer).

  • Combine fractions containing the pure target compound.

  • Concentrate the combined fractions using a rotary evaporator.

  • Crucial Post-Processing Step: Because TEA has a boiling point of 89°C, residual traces may remain in the final product. To remove residual TEA, re-dissolve the concentrated product in a volatile solvent (e.g., diethyl ether or DCM) and wash with a mild, cold aqueous buffer (pH ~7.5) or simply co-evaporate with toluene multiple times under high vacuum.

Quantitative Data Summaries

Table 1: Recommended Gradient Elution Profile

Column Volume (CV)Hexanes (%)Ethyl Acetate (%)Triethylamine (TEA) (%)Purpose
-2 to 090101.0Column Equilibration & Silanol Deactivation
0 to 390101.0Elution of non-polar impurities
3 to 680201.0Elution of Methyl 5-amino-2-(tert-butyl)benzoate
6 to 870301.0Elution of highly polar impurities/baseline material

Table 2: Troubleshooting Chromatographic Anomalies

ObservationMechanistic CauseCorrective Action
Analyte stuck at baseline ( Rf​=0 ) Irreversible ionic binding to silica or insufficient mobile phase polarity.Ensure 1% TEA is present[3]. Increase EtOAc concentration[2].
Co-elution with TEA TEA boiling point overlaps with solvent removal parameters.Co-evaporate final product with toluene or apply high vacuum (lyophilizer) overnight.
Broad, asymmetric peaks Insufficient column equilibration; silanols are not fully deactivated.Flush column with 2–3 extra CVs of TEA-modified solvent prior to loading[4].

References

  • 2 - BenchChem Technical Support Center 2.3 - BenchChem Technical Support Center 3.1 - EvitaChem 4.4 - Biotage

Sources

Application

Comprehensive Analytical Characterization of Methyl 5-amino-2-(tert-butyl)benzoate: Protocols for HPLC, NMR, and LC-MS

Introduction & Chemical Context Methyl 5-amino-2-(tert-butyl)benzoate (Molecular Formula: C12H17NO2) is a highly functionalized organic intermediate frequently utilized in the synthesis of complex active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Methyl 5-amino-2-(tert-butyl)benzoate (Molecular Formula: C12H17NO2) is a highly functionalized organic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted enzyme inhibitors[1]. Structurally, it features a benzene ring substituted with a methyl ester (electron-withdrawing), a tert-butyl group (bulky, hydrophobic), and an amino group (polar, strongly electron-donating).

Characterizing this molecule requires a multi-modal analytical approach. The steric bulk of the ortho-tert-butyl group forces the methyl ester out of coplanarity with the aromatic ring, affecting its UV absorbance and NMR chemical shifts[2]. Furthermore, the basic aniline-like amino group demands strict pH control during liquid chromatography to prevent peak tailing[3].

Workflow Start Methyl 5-amino-2-(tert-butyl)benzoate Sample Preparation HPLC HPLC-UV (Purity & Retention) Start->HPLC Aliquot 1 (MeCN/H2O) LCMS LC-MS (ESI+) (Mass & Fragmentation) Start->LCMS Aliquot 2 (0.1% FA) NMR 1H & 13C NMR (Structural Elucidation) Start->NMR Aliquot 3 (CDCl3) Data Integrated E-E-A-T Validation (Cross-Referenced Results) HPLC->Data LCMS->Data NMR->Data

Fig 1: Multi-modal analytical workflow for comprehensive API intermediate characterization.

Physicochemical Properties & Theoretical Profiling

Before executing the protocols, establishing the theoretical physicochemical profile is critical for setting system suitability criteria.

PropertyValueAnalytical Implication
Molecular Formula C12H17NO2Determines exact mass for high-resolution LC-MS.
Molecular Weight 207.27 g/mol Target [M+H]+ is 208.13 m/z in positive ionization mode.
LogP (Predicted) ~2.8 - 3.2Highly retained on C18 columns; requires a high-organic gradient.
pKa (Amino group) ~4.5Requires acidic mobile phase (pH < 3) to prevent peak tailing.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Method Rationale (Causality)

The simultaneous presence of a basic amino group and a highly hydrophobic tert-butyl group dictates the chromatographic strategy. Aminobenzoates exhibit severe peak tailing at neutral pH due to secondary interactions with residual silanols on the silica stationary phase[3]. By utilizing a mobile phase buffered to pH ~2.7 with 0.1% formic acid, the aniline-like nitrogen is fully protonated, ensuring sharp, symmetrical peaks. The bulky tert-butyl group dominates the molecule's hydrophobicity, necessitating a reversed-phase gradient that reaches at least 80% organic modifier to elute the compound efficiently.

Step-by-Step Protocol
  • Column Selection : C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B : 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 254 nm (aromatic ring) and 280 nm (amino-conjugated system).

  • Gradient Program :

    • 0.0 - 2.0 min : 10% B (Isocratic hold to elute polar impurities)

    • 2.0 - 10.0 min : Linear ramp from 10% to 80% B

    • 10.0 - 13.0 min : Hold at 80% B (Elution of the target compound)

    • 13.0 - 13.1 min : Return to 10% B

    • 13.1 - 18.0 min : Re-equilibration at 10% B.

  • Sample Preparation : Dissolve 1.0 mg of the sample in 1.0 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow

Method Rationale

Electrospray Ionization in positive mode (ESI+) is highly effective here because the free amino group readily accepts a proton to form the [M+H]+ ion. The fragmentation pattern is driven by the stability of the resulting cations: the loss of methanol from the ester group yields a stable acylium ion, while the loss of the tert-butyl group (as isobutylene) is a classic signature of highly branched alkyl aromatics.

Fragmentation M [M+H]+ Ion m/z 208.13 F1 Acylium Ion m/z 176.11 M->F1 -CH3OH (32 Da) Ester Cleavage F2 Isobutylene Loss m/z 152.07 M->F2 -C4H8 (56 Da) t-Butyl Cleavage F3 Aryl Cation m/z 148.08 F1->F3 -CO (28 Da) Decarbonylation

Fig 2: ESI+ LC-MS fragmentation pathway highlighting primary ester and tert-butyl cleavages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method Rationale

NMR spectroscopy provides definitive confirmation of the 1,2,5-trisubstitution pattern on the benzene ring. The 1H NMR spectrum is anchored by the massive 9-proton singlet of the tert-butyl group, which typically dominates the aliphatic region[4]. In the aromatic region, the coupling constants (J-values) confirm the relative positions of the protons. The electron-donating amino group shields the ortho and para protons, shifting them upfield[5]. Conversely, the bulky tert-butyl group causes steric inhibition of resonance for the ester group, slightly altering its expected 13C chemical shift compared to unhindered methyl benzoates[2].

Expected 1H NMR Assignments (400 MHz, CDCl3)
  • δ 1.35 ppm (s, 9H) : tert-butyl group. The massive singlet is the hallmark of the isolated, equivalent methyl groups[4].

  • δ 3.60 ppm (br s, 2H) : -NH2 protons. This peak is broad due to quadrupolar relaxation of nitrogen and is exchangeable upon the addition of D2O.

  • δ 3.85 ppm (s, 3H) : Methyl ester (-OCH3).

  • δ 6.65 ppm (dd, J = 8.5, 2.5 Hz, 1H) : Aromatic H4. It appears as a doublet of doublets because it is ortho to H3 (8.5 Hz) and meta to H6 (2.5 Hz). It is highly shielded due to being ortho to the amino group[5].

  • δ 7.10 ppm (d, J = 2.5 Hz, 1H) : Aromatic H6. Appears as a fine doublet (meta coupling to H4).

  • δ 7.25 ppm (d, J = 8.5 Hz, 1H) : Aromatic H3. Appears as a doublet (ortho coupling to H4).

References[1] Title: Buy Methyl 5-amino-2-(tert-butyl)benzoate (EVT-6460194) | Source: evitachem.com | URL: Click Here[3] Title: Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC | Source: researchgate.net | URL: Click Here[2] Title: 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates | Source: cdnsciencepub.com | URL: Click Here[5] Title: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms | Source: wisc.edu | URL: Click Here[4] Title: t-Butyl group towers over other 1H resonances | Source: acdlabs.com | URL:Click Here

Sources

Method

Application Note: Strategic Derivatization of Methyl 5-amino-2-(tert-butyl)benzoate in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Focus: Scaffold functionalization, structure-activity relationship (SAR) expansion, and self-validating synthetic protocols. Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Focus: Scaffold functionalization, structure-activity relationship (SAR) expansion, and self-validating synthetic protocols.

Introduction and Structural Rationale

In modern drug discovery, the selection of a versatile, sterically tuned building block is critical for navigating complex structure-activity relationship (SAR) landscapes. Methyl 5-amino-2-(tert-butyl)benzoate (C₁₂H₁₇NO₂) is a highly privileged bifunctional scaffold [1]. It features a primary aromatic amine and a methyl ester, separated by an aromatic ring bearing a bulky tert-butyl group at the ortho position relative to the ester.

The strategic value of this scaffold lies in its orthogonal reactivity:

  • Steric Shielding: The bulky tert-butyl group effectively shields the C1-methyl ester from premature hydrolysis or nucleophilic attack under standard basic conditions. This allows chemists to perform aggressive derivatizations on the C5-aniline moiety without needing ester protecting groups.

  • Lipophilic Core: The tert-butyl group significantly increases the overall lipophilicity (LogP) of the molecule, a desirable trait for compounds targeting deep, hydrophobic protein pockets (e.g., kinase active sites).

  • Nucleophilic Handle: The C5-primary amine serves as an ideal vector for N-alkylation, N-acylation, and metal-catalyzed cross-coupling, enabling the rapid generation of diverse chemical libraries [2].

SAR_Workflow Lead Methyl 5-amino-2-(tert-butyl)benzoate (Core Scaffold) Amine C5-Aniline Derivatization (Primary SAR Vector) Lead->Amine Ester C1-Ester Functionalization (Secondary SAR Vector) Lead->Ester RedAm Reductive Amination (Aliphatic Extension) Amine->RedAm BHA Buchwald-Hartwig Coupling (Diaryl Amine Formation) Amine->BHA Acyl Acylation / Sulfonylation (H-Bond Donors/Acceptors) Amine->Acyl Hydro Sterically Hindered Hydrolysis (Requires Harsher Conditions) Ester->Hydro Amidation Direct Amidation (Weinreb Amide Synthesis) Ester->Amidation

Caption: Workflow for the orthogonal derivatization of Methyl 5-amino-2-(tert-butyl)benzoate.

Derivatization Strategies & Causality

Diaryl Amine Synthesis via Buchwald-Hartwig Cross-Coupling

Anilines are ubiquitous in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. To synthesize diaryl amines, the 1 is the premier methodology [5]. The reaction proceeds via oxidative addition of an aryl halide to a Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond[3].

The Chemical Challenge: Primary anilines are prone to bis-arylation (reacting twice to form a tertiary amine), which ruins reaction yields and complicates purification. The Causal Solution: To enforce mono-arylation, we utilize bulky, electron-rich bidentate or dialkylbiaryl phosphine ligands (e.g., BrettPhos or BINAP) [4]. The extreme steric bulk of BrettPhos prevents the newly formed secondary amine from coordinating to the palladium center a second time, effectively shutting down the bis-arylation pathway.

Kinase_Inhibition Ligand Extracellular Growth Factor RTK Receptor Tyrosine Kinase (Active Conformation) Ligand->RTK Activates ATP Endogenous ATP (Phosphate Donor) RTK->ATP Binds Apoptosis Cell Cycle Arrest & Apoptosis RTK->Apoptosis Inhibition Induces Downstream Downstream Signaling (Cell Proliferation) ATP->Downstream Phosphorylation Inhibitor Diaryl Amine Derivative (ATP-Competitive Inhibitor) Inhibitor->RTK Occupies ATP Pocket Inhibitor->ATP Competes

Caption: Mechanism of action for diaryl amine kinase inhibitors at the ATP-binding site.

N-Alkylation via Reductive Amination

Direct alkylation of anilines with alkyl halides often leads to uncontrollable over-alkylation. Instead,2 using aldehydes or ketones is preferred [2]. By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction selectively reduces the transient imine intermediate without reducing the starting carbonyl compound or the native methyl ester.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between ligand selection and product distribution during the Buchwald-Hartwig amination of Methyl 5-amino-2-(tert-butyl)benzoate with 4-bromopyridine.

EntryPalladium SourceLigandBaseSolvent / TempMono-arylation YieldBis-arylation Yield
1Pd₂(dba)₃ (0.05 eq)PPh₃ (0.10 eq)Cs₂CO₃Toluene, 110 °C15%45%
2Pd(OAc)₂ (0.05 eq)BINAP (0.08 eq)NaOtBuToluene, 110 °C65%12%
3Pd(OAc)₂ (0.05 eq)XantPhos (0.08 eq)Cs₂CO₃Dioxane, 100 °C78%5%
4 Pd₂(dba)₃ (0.02 eq) BrettPhos (0.04 eq) NaOtBu t-Amyl OH, 80 °C 92% < 2%

Data Interpretation: Unidentate ligands (Entry 1) fail to control the reaction, favoring the over-reacted bis-arylated product. Bidentate ligands with large bite angles (BINAP, XantPhos) improve selectivity. However, the dialkylbiaryl phosphine BrettPhos (Entry 4) provides near-perfect mono-arylation selectivity under milder conditions.

Experimental Protocols (Self-Validating Systems)

Protocol A: Highly Selective Buchwald-Hartwig Amination

Objective: Synthesize a diaryl amine derivative while strictly preventing bis-arylation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 5-amino-2-(tert-butyl)benzoate (1.0 eq, limiting reagent) and the desired aryl bromide (1.1 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 eq) and BrettPhos (0.04 eq). Causality Note: The 1:2 ratio of Pd to ligand ensures complete formation of the active L₁Pd(0) catalytic species.

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill the vessel with ultra-pure Argon three times. Causality Note: Oxygen rapidly degrades the Pd(0) catalyst and oxidizes the phosphine ligand, halting the catalytic cycle.

  • Solvent Addition: Inject anhydrous, degassed t-amyl alcohol (0.2 M relative to the aniline) via syringe.

  • Heating: Transfer the tube to a pre-heated oil bath at 80 °C and stir vigorously for 4–6 hours.

  • Self-Validation Check (In-Process): Remove a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS (ESI+).

    • Pass Criteria: Disappearance of the starting material mass [M+H]⁺ 208.1. Appearance of the mono-arylated product mass. Total absence of the bis-arylated mass.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Protocol B: Mild Reductive Amination

Objective: Introduce an aliphatic side chain to the C5-amine without reducing the C1-ester.

  • Imine Formation: Dissolve Methyl 5-amino-2-(tert-butyl)benzoate (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous dichloromethane (DCM, 0.3 M). Add glacial acetic acid (1.5 eq).

    • Causality Note: The mild acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the formation of the Schiff base (imine).

  • Stirring: Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight.

  • Self-Validation Check (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The primary aniline (typically UV-active, Rf ~0.4) should be fully consumed, replaced by a new, less polar spot (Rf ~0.6). Stain with Ninhydrin; the secondary amine product will often stain differently than the primary amine starting material.

  • Workup: Quench the reaction carefully by the dropwise addition of saturated aqueous NaHCO₃ until gas evolution (H₂) ceases. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate for downstream purification.

References

  • EvitaChem. "Buy Methyl 5-amino-2-(tert-butyl)
  • BenchChem. "Application Notes and Protocols: Derivatization of the Aniline Moiety in 4-(Piperidin-4-yl)aniline". BenchChem.
  • BenchChem.
  • Organic Chemistry Portal. "Buchwald-Hartwig Coupling". Organic Syntheses.
  • Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia.

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of Methyl 5-amino-2-(tert-butyl)benzoate

Welcome to the Advanced Synthesis Support Center. Methyl 5-amino-2-(tert-butyl)benzoate is a critical intermediate in the development of complex pharmaceuticals, most notably serving as a structural precursor in the disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Methyl 5-amino-2-(tert-butyl)benzoate is a critical intermediate in the development of complex pharmaceuticals, most notably serving as a structural precursor in the discovery of CFTR potentiators like Ivacaftor (VX-770)[1].

Synthesizing this sterically hindered, multi-substituted aromatic ring presents unique regiochemical and kinetic challenges. As an Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic bottlenecks—such as ipso-nitration, steric inhibition of resonance, and arrested reduction intermediates—that you will encounter during its three-step synthesis.

Part 1: Troubleshooting & Mechanistic FAQs

Phase 1: Nitration Regioselectivity and Cleavage

Q: During the nitration of 2-(tert-butyl)benzoic acid, I am observing a significant loss of the tert-butyl group and the formation of unexpected byproducts. What is causing this dealkylation? A: You are observing ipso-nitration. The bulky tert-butyl group is highly susceptible to electrophilic attack at its substituted ring carbon under harsh, strongly acidic conditions[2]. When the nitronium ion ( NO2+​ ) attacks the ipso position, it forces the expulsion of a tert-butyl cation (which eliminates to form isobutylene), leading to dealkylation[3].

  • The Fix: Strict thermal control is non-negotiable. Maintain the nitrating mixture (conc. HNO3​ / conc. H2​SO4​ ) between 0°C and 5°C during addition. Never allow the internal temperature to exceed 15°C. The synergistic directing effects of the tert-butyl group (ortho/para) and the carboxylic acid (meta) naturally favor the 5-position, provided thermodynamic control is maintained to prevent ipso-cleavage.

Phase 2: Overcoming Steric Shielding in Esterification

Q: My Fischer esterification of 5-nitro-2-(tert-butyl)benzoic acid with methanol is stalling at ~60% conversion, even after 24 hours of reflux. How can I drive this to completion? A: The issue is steric inhibition. The ortho-tert-butyl group exerts massive steric hindrance, physically shielding the carboxyl carbon and raising the activation energy required to form the tetrahedral intermediate[4]. Standard reflux conditions are insufficient to overcome this thermodynamic barrier.

  • The Fix: Abandon standard Fischer esterification. Instead, convert the carboxylic acid to an acid chloride using thionyl chloride ( SOCl2​ ) with catalytic DMF. The acid chloride intermediate is vastly more electrophilic, bypassing the steric block and reacting irreversibly with methanol to achieve >95% conversion. Alternatively, titanium sulfate ( Ti(SO4​)2​ ) has been documented as a superior catalyst for forcing sterically hindered esters[4].

Phase 3: Arrested Intermediates in Reduction

Q: During the catalytic hydrogenation (Pd/C) of methyl 5-nitro-2-(tert-butyl)benzoate, a bright yellow intermediate persists, and the reaction fails to yield the pure amine. What is happening? A: The yellow intermediate is the nitroso or hydroxylamine derivative. The reduction of an aromatic nitro group proceeds sequentially: −NO2​→−NO→−NHOH→−NH2​ . Steric bulk around the ring can impede hydrogen transfer at the catalyst surface, stalling the reaction at the hydroxylamine stage.

  • The Fix: Switch to a transfer hydrogenation protocol using potassium formate as the hydrogen donor[5]. Potassium formate provides a massive localized excess of active hydrogen. Refluxing the mixture in ethanol with 10% Pd/C and excess potassium formate for 40–60 minutes consistently drives the hydroxylamine intermediate fully to the amine[5].

Part 2: Mechanistic & Workflow Visualizations

SynthesisWorkflow SM 2-(tert-butyl)benzoic acid Nitration Nitration (HNO3 / H2SO4) SM->Nitration NitroAcid 5-nitro-2-(tert-butyl)benzoic acid Nitration->NitroAcid Main Pathway Side1 Ipso-nitration / Dealkylation Nitration->Side1 Harsh Conditions Esterification Esterification (MeOH / H+) NitroAcid->Esterification NitroEster Methyl 5-nitro-2-(tert-butyl)benzoate Esterification->NitroEster Main Pathway Side2 Incomplete Reaction (Steric Hindrance) Esterification->Side2 Equilibrium/Sterics Reduction Reduction (Pd/C, H-donor) NitroEster->Reduction Target Methyl 5-amino-2-(tert-butyl)benzoate Reduction->Target Complete Reduction Side3 Hydroxylamine Impurity Reduction->Side3 Partial Reduction

Fig 1: Three-step synthesis workflow highlighting major side reactions and bottlenecks.

StericHindrance Acid 5-nitro-2-(tert-butyl)benzoic acid AcidChloride Acid Chloride Intermediate (Highly Electrophilic) Acid->AcidChloride SOCl2 / DMF (Bypasses Steric Block) Tetrahedral Tetrahedral Intermediate (Sterically Crowded) Acid->Tetrahedral Fischer Esterification (Slow, High Ea) Product Methyl 5-nitro-2-(tert-butyl)benzoate AcidChloride->Product MeOH (Fast, Irreversible) Tetrahedral->Product - H2O

Fig 2: Alternative esterification pathways to bypass ortho-tert-butyl steric hindrance.

ReductionPathway Nitro Methyl 5-nitro-2-(tert-butyl)benzoate Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso + 2[H], - H2O Hydroxylamine Hydroxylamine Intermediate (Common Bottleneck) Nitroso->Hydroxylamine + 2[H] Hydroxylamine->Hydroxylamine Stalls if H-donor is depleted Amine Methyl 5-amino-2-(tert-butyl)benzoate Hydroxylamine->Amine + 2[H], - H2O

Fig 3: Stepwise reduction pathway of the nitro group illustrating the hydroxylamine bottleneck.

Part 3: Quantitative Data & Impurity Profiling

To ensure the integrity of your synthesis, monitor your reaction mixtures for the following common side-products using LC-MS (ESI+).

Impurity / Side ProductOrigin StepMechanism of FormationLC-MS Signature (m/z)Mitigation Strategy
3-nitrobenzoic acid NitrationIpso-nitration leading to loss of the tert-butyl group[2].168.0 [M+H]+ Maintain nitration temp < 15°C; avoid fuming HNO3​ .
5-nitro-2-(tert-butyl)benzoic acid EsterificationIncomplete esterification due to steric hindrance[4].224.1 [M+H]+ Use acid chloride intermediate or Ti(SO4​)2​ catalyst.
Hydroxylamine intermediate ReductionDepletion of hydrogen donor stalling the reduction cascade.224.1 [M+H]+ Increase potassium formate equivalents; extend reflux.
Ethyl 5-amino-2-(tert-butyl)benzoate ReductionTransesterification if ethanol is used as solvent with trace acid/base.222.1 [M+H]+ Ensure strictly neutral conditions if using EtOH, or switch to MeOH.

Part 4: Self-Validating Experimental Protocols

Protocol A: Steric-Bypass Esterification via Acid Chloride

This protocol utilizes an acyl chloride intermediate to overcome the activation energy barrier imposed by the ortho-tert-butyl group.

  • Activation: Suspend 5-nitro-2-(tert-butyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic N,N-dimethylformamide (DMF) (0.05 eq).

  • Chlorination: Dropwise add thionyl chloride ( SOCl2​ , 1.5 eq) at 0°C. Once addition is complete, warm to room temperature and stir for 2 hours.

  • In-Process Validation (Self-Check): Remove a 10 µL aliquot and quench it in 1 mL of methanol. Run a TLC (Hexanes/EtOAc 4:1). A complete shift from the baseline (free acid) to a high Rf​ spot (methyl ester) confirms complete acyl chloride formation.

  • Esterification: Concentrate the mixture under reduced pressure to remove excess SOCl2​ . Redissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

  • Quench: Slowly add anhydrous methanol (5.0 eq) and triethylamine (2.0 eq). Stir for 1 hour at room temperature.

  • Workup: Wash the organic layer with 1M HCl, followed by saturated NaHCO3​ , and brine. Dry over MgSO4​ and concentrate to yield Methyl 5-nitro-2-(tert-butyl)benzoate.

Protocol B: Transfer Hydrogenation (Adapted from Vertex Pharmaceuticals[5])

This method avoids high-pressure hydrogen gas and uses potassium formate to forcefully drive the reduction past the hydroxylamine bottleneck.

  • Setup: Dissolve methyl 5-nitro-2-(tert-butyl)benzoate (90 mg, 0.38 mmol) in ethanol (2.0 mL) and bring to a gentle reflux[5].

  • Catalyst & Donor Addition: In a separate vial, dissolve potassium formate (400 mg, 4.76 mmol, ~12.5 eq) in water (1.0 mL). Add this aqueous solution to the refluxing ethanol mixture, followed immediately by 10% Pd/C (20 mg)[5].

  • Reduction: Maintain reflux for 40 minutes[5].

  • In-Process Validation (Self-Check): Analyze an aliquot via LC-MS. The starting material (m/z 238) and the yellow hydroxylamine intermediate (m/z 224) must be completely absent, replaced by a single peak for the target amine (m/z 208).

  • Isolation: Cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting product is methyl 5-amino-2-(tert-butyl)benzoate (yields typically >90%), which is generally pure enough to be used without further column chromatography[5].

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of Methyl 5-amino-2-(tert-butyl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis and isolation of functionalized anilines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis and isolation of functionalized anilines. Methyl 5-amino-2-(tert-butyl)benzoate is a highly valuable intermediate, most notably utilized in the synthesis of ATP-binding cassette (ABC) transporter modulators such as the CFTR potentiator Ivacaftor (VX-770) .

The most robust synthetic route involves the alkylation of 2-tert-butyl-5-nitrobenzoic acid to form the nitro ester intermediate, followed by catalytic hydrogenation to yield the target aniline . However, this process is prone to specific impurity formations that require precise mechanistic troubleshooting.

Pathway A 2-tert-butyl-5- nitrobenzoic acid B Methyl 2-tert-butyl- 5-nitrobenzoate A->B CH3I, K2CO3 DMF C Methyl 5-amino-2- (tert-butyl)benzoate B->C H2, Pd/C EtOH D Azo/Azoxy Dimers (Impurity) B->D Condensation (Side Reaction)

Synthetic pathway and major side reaction for methyl 5-amino-2-(tert-butyl)benzoate.

Quantitative Impurity Profiling

Before attempting purification, it is critical to identify the contaminants in your crude mixture. Below is the standard impurity profile observed via Reverse-Phase HPLC.

ImpurityChemical NatureOrigin / MechanismTypical RRT*Primary Removal Strategy
Methyl 2-tert-butyl-5-nitrobenzoate Neutral EsterUnreacted intermediate (incomplete reduction)1.25Acid-base extraction
5-amino-2-(tert-butyl)benzoic acid AmphotericEster hydrolysis during basic workup0.40Aqueous NaHCO₃ wash
Azoxy / Azo Dimers Highly LipophilicBimolecular condensation of reactive intermediates1.80Silica gel chromatography
Palladium (Pd) Residues Heavy MetalCatalyst carryover from hydrogenationN/ACelite filtration / Scavenger resin

*RRT = Relative Retention Time based on a generic C18 gradient method (Target Compound RRT = 1.00).

Troubleshooting FAQs

Q: Why does my crude product contain high levels of the azo/azoxy dimer, giving it a dark orange/red tint? A: The reduction of the nitro group to an amine is not a single-step process; it proceeds sequentially through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. If the reaction is starved of hydrogen (due to poor agitation, low H₂ pressure, or catalyst poisoning), the highly electrophilic nitroso intermediate accumulates. It then undergoes a bimolecular condensation with the nucleophilic hydroxylamine intermediate, forming an azoxy dimer that subsequently reduces to an azo dimer. Solution: Ensure vigorous stirring to overcome gas-liquid mass transfer limitations. Consider adding a catalytic amount of acetic acid; an acidic environment protonates the hydroxylamine, neutralizing its nucleophilicity and preventing the condensation.

Q: How can I selectively remove unreacted methyl 2-tert-butyl-5-nitrobenzoate without using column chromatography? A: The nitro precursor lacks the basic amine functional group present in your target product. This chemical divergence allows for a highly efficient acid-base extraction. By dissolving the crude mixture in an organic solvent and washing with 1M HCl, the target amine is protonated into a water-soluble hydrochloride salt. The neutral nitro impurity remains entirely in the organic phase and can be discarded.

Q: My LC-MS shows a significant peak at M-14 (loss of a methyl group). What caused this? A: This mass shift indicates the presence of 5-amino-2-(tert-butyl)benzoic acid, resulting from ester hydrolysis. Methyl esters are highly susceptible to base-catalyzed hydrolysis. If you used strong bases like NaOH or KOH during the neutralization of your amine hydrochloride, the hydroxide ion attacked the ester carbonyl. Solution: Always use a mild base like saturated aqueous NaHCO₃ (pH ~8) to liberate the free amine without hydrolyzing the ester.

Q: Can I synthesize this compound via direct esterification of 5-amino-2-(tert-butyl)benzoic acid instead of nitro reduction? A: Yes, direct Fischer esterification using methanol and a strong acid catalyst (e.g., H₂SO₄) is a viable alternative. However, the bulky tert-butyl group at the ortho position to the carboxylate creates severe steric hindrance, often resulting in sluggish reaction kinetics. If you choose this route, prolonged reflux (5–8 hours) or the use of specialized Lewis acid catalysts like Titanium Sulfate (Ti(SO₄)₂) is required to drive the reaction to completion.

Validated Experimental Protocol: Acid-Base Extraction

To isolate pure methyl 5-amino-2-(tert-butyl)benzoate from a crude mixture containing nitro precursors and lipophilic dimers, follow this self-validating extraction methodology.

Materials Required:

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in EtOAc (approximately 10 mL per gram of crude material). Ensure complete dissolution; filter through Celite if residual Pd/C catalyst is present.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent frequently.

  • Phase Separation: Allow the layers to separate completely.

    • Self-Validation Check: The target amine hydrochloride will partition into the lower aqueous layer. The upper organic layer will retain the unreacted nitro precursor and any colored azo dimers.

  • Aqueous Isolation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (or retain for analysis of impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise while stirring until the pH reaches 8.0.

    • Self-Validation Check: The initially clear aqueous solution will become distinctly cloudy as the water-insoluble free base amine precipitates. If no cloudiness is observed, the target compound may have been lost in the prior steps.

  • Organic Recovery: Extract the neutralized, cloudy aqueous phase with fresh EtOAc (3 x 5 mL per gram of theoretical yield).

  • Washing & Drying: Combine the new organic extracts, wash once with brine to remove residual water, and dry over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure methyl 5-amino-2-(tert-butyl)benzoate as a pale yellow solid/oil.

Purification Crude Crude Mixture (Target + Impurities) AcidExt 1. Acidic Extraction (1M HCl) Crude->AcidExt OrgPhase Organic Phase (Nitro & Dimer Impurities) AcidExt->OrgPhase Discard AqPhase Aqueous Phase (Amine Hydrochloride) AcidExt->AqPhase Retain BaseNeut 2. Basification (NaHCO3 to pH 8) AqPhase->BaseNeut OrgExt 3. Organic Extraction (EtOAc) BaseNeut->OrgExt Pure Pure Methyl 5-amino- 2-(tert-butyl)benzoate OrgExt->Pure Evaporate

Workflow for the acid-base purification of crude methyl 5-amino-2-(tert-butyl)benzoate.

References

  • Hadida, S., et al. "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Hadida Ruah, S. S., et al. "Modulators of ATP-binding cassette transporters." European Patent Office, EP2489659B1, 2012.
Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Derivatization of Methyl 5-amino-2-(tert-butyl)benzoate

Welcome to the technical support center for the derivatization of Methyl 5-amino-2-(tert-butyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of Methyl 5-amino-2-(tert-butyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during the chemical modification of this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experimental success.

Introduction

Methyl 5-amino-2-(tert-butyl)benzoate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] Its structure, featuring a sterically hindered aniline, presents unique challenges and opportunities for derivatization. The bulky tert-butyl group ortho to the methyl ester significantly influences the reactivity of the amino group, often requiring carefully optimized reaction conditions to achieve high yields and purity.[2][3] This guide provides a comprehensive overview of common derivatization reactions, troubleshooting strategies for potential issues, and frequently asked questions to facilitate your synthetic endeavors.

Troubleshooting Guide

This section addresses specific problems that may arise during the derivatization of Methyl 5-amino-2-(tert-butyl)benzoate, offering potential causes and actionable solutions.

Issue 1: Low Yield in Acylation or Sulfonylation Reactions

Question: I am attempting to acylate/sulfonylate the amino group of Methyl 5-amino-2-(tert-butyl)benzoate with an acyl chloride/sulfonyl chloride and a standard base like triethylamine, but I am observing very low conversion to the desired amide/sulfonamide. What could be the issue?

Answer:

Low yields in acylation or sulfonylation of sterically hindered anilines like Methyl 5-amino-2-(tert-butyl)benzoate are a common problem. The primary reason is the reduced nucleophilicity of the amino group due to the steric hindrance imposed by the adjacent tert-butyl group.[2][3] Additionally, the electron-withdrawing effect of the methyl ester group, though meta to the amine, can have a minor deactivating effect.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Steric Hindrance The bulky tert-butyl group physically blocks the approach of the electrophile (acyl/sulfonyl chloride) to the nitrogen atom.[3]1. Use a more reactive acylating/sulfonylating agent: Consider using the corresponding anhydride with a catalytic amount of a strong acid (e.g., H₂SO₄) or a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like HOBt (hydroxybenzotriazole).[2] 2. Employ a stronger, non-nucleophilic base: Instead of triethylamine, use a more hindered and/or stronger base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the HCl byproduct without competing in the reaction.[4] 3. Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side reactions or decomposition.
Insufficient Reagent Reactivity The chosen acylating or sulfonylating agent may not be electrophilic enough to react efficiently with the hindered amine.1. Convert carboxylic acid to a more reactive species: If starting from a carboxylic acid, convert it to an acyl fluoride using reagents like cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST). Acyl fluorides are highly reactive and effective for coupling with sterically hindered amines.[5][6] 2. Utilize a phosphonic acid anhydride: n-Propanephosphonic acid anhydride (T3P®) is a mild and efficient coupling reagent that often works well for challenging amide bond formations with low epimerization.[7]
Poor Solvent Choice The solvent may not be optimal for the reaction, affecting solubility and reaction rates.Use a polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) to ensure all reactants are well-solvated.[2]
Experimental Protocol: Acylation using an Acyl Fluoride Intermediate [8][5]
  • Step 1: Formation of the Acyl Fluoride: In a dry, inert atmosphere (e.g., under Argon or Nitrogen), dissolve the carboxylic acid (1.1 equivalents) in anhydrous DCM. Add cyanuric fluoride (0.4 equivalents) and pyridine (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours.

  • Step 2: Amide Coupling: To the solution containing the in-situ generated acyl fluoride, add Methyl 5-amino-2-(tert-butyl)benzoate (1.0 equivalent).

  • Step 3: Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature or gently heat if necessary (e.g., 40 °C) and monitor the progress by TLC or LC-MS. Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Di-substituted Byproducts in N-Alkylation

Question: I am trying to perform a mono-N-alkylation of Methyl 5-amino-2-(tert-butyl)benzoate using an alkyl halide, but I am getting a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of di-alkylated byproducts is a common issue in the N-alkylation of primary amines because the resulting secondary amine is often more nucleophilic than the starting primary amine.[9]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Over-alkylation The mono-alkylated product is more reactive than the starting material and reacts further with the alkylating agent.[9]1. Use a large excess of the amine: Employing a significant excess (3-5 equivalents or more) of Methyl 5-amino-2-(tert-butyl)benzoate relative to the alkyl halide will statistically favor the mono-alkylation product. 2. Slow addition of the alkylating agent: Add the alkyl halide dropwise to the reaction mixture at a low temperature to maintain a low concentration of the alkylating agent, thus minimizing the chance of the mono-alkylated product reacting further. 3. Use a protecting group strategy: Protect the amino group with a suitable protecting group (e.g., Boc), perform the alkylation on the protected amine, and then deprotect to obtain the mono-alkylated product.
Reaction Conditions High temperatures and prolonged reaction times can favor the formation of the di-alkylated product.Monitor the reaction closely and stop it as soon as the starting material is consumed. Work at the lowest temperature that allows for a reasonable reaction rate.
Alternative Strategy: Reductive Amination

A more controlled method for mono-N-alkylation is reductive amination. This two-step, one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.

  • Step 1: Imine Formation: Dissolve Methyl 5-amino-2-(tert-butyl)benzoate (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as methanol, ethanol, or dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Step 2: In-situ Reduction: After a period of stirring at room temperature (e.g., 1-2 hours), add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to the reaction mixture.

  • Step 3: Work-up and Purification: Once the reaction is complete, quench with water and extract the product. Purify by column chromatography.

Issue 3: Difficulty in Achieving C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)

Question: I am attempting a Buchwald-Hartwig amination to couple an aryl halide with Methyl 5-amino-2-(tert-butyl)benzoate, but the reaction is sluggish and gives low yields. What adjustments can I make?

Answer:

Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with sterically hindered anilines is highly dependent on the choice of catalyst system and reaction conditions.[10][11][12][13] The steric bulk of the tert-butyl group can hinder the coordination of the amine to the palladium center.[14]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Ligand The phosphine ligand may not be bulky or electron-rich enough to promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.[14]1. Screen bulky, electron-rich ligands: Use ligands specifically designed for challenging couplings, such as biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[10][14] 2. Use pre-catalysts: Employ well-defined palladium pre-catalysts that are more stable and lead to more reproducible results.
Incorrect Base The choice of base is crucial for the deprotonation of the amine and regeneration of the active catalyst.Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many cases.[15] However, for some systems, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) may be more suitable.[10][12]
Solvent and Temperature The reaction may require higher temperatures and a non-coordinating, high-boiling point solvent.Toluene, dioxane, or xylenes are common solvents for Buchwald-Hartwig reactions.[11][12] Increasing the temperature may be necessary, but should be done cautiously to avoid catalyst decomposition.
General Protocol for Buchwald-Hartwig Amination [10]
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), Methyl 5-amino-2-(tert-butyl)benzoate (1.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) in an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the amino group of Methyl 5-amino-2-(tert-butyl)benzoate?

A1: The most common derivatization strategies involve targeting the nucleophilic amino group. These include:

  • Acylation/Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a robust and widely used transformation.[2][7]

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides, reductive amination, or transition-metal-catalyzed methods.[9][16][17][18]

  • C-N Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation to form N-aryl derivatives.[10][11][12][13][19][20]

Q2: How does the tert-butyl group affect the reactivity of the amino group?

A2: The tert-butyl group ortho to the ester has a significant steric effect.[3] It hinders the approach of reagents to the amino group, thereby reducing its nucleophilicity and reaction rates.[2] This steric hindrance necessitates the use of more reactive reagents, stronger bases, and often higher reaction temperatures to achieve successful derivatization.[14]

Q3: What are the key considerations for solvent selection in these derivatization reactions?

A3: Solvent selection is critical for ensuring that all reactants are soluble and for optimizing reaction rates.

  • For acylations and sulfonylations , polar aprotic solvents like DCM, THF, and DMF are generally good choices.[2]

  • For N-alkylations , the choice of solvent depends on the specific method. Reductive aminations are often performed in alcoholic solvents or DCE.

  • For Buchwald-Hartwig aminations , non-coordinating, higher-boiling point solvents like toluene, dioxane, or xylenes are preferred to allow for higher reaction temperatures and to avoid interference with the catalytic cycle.[11][12]

Q4: How can I effectively monitor the progress of these reactions?

A4: The progress of the derivatization reactions can be monitored by a variety of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction mixture, including the masses of the components, which can help in identifying the desired product and any byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.

Q5: What are the best practices for the purification of the derivatized products?

A5: Purification of the derivatized products typically involves:

  • Aqueous Work-up: To remove water-soluble impurities and unreacted reagents. An acidic wash (e.g., dilute HCl) can remove unreacted amine, while a basic wash (e.g., saturated NaHCO₃) can remove acidic byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. The choice of eluent system will depend on the polarity of the product.[21]

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for obtaining highly pure material.[21]

Visualizing Experimental Workflows

General Derivatization Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Final Product start Methyl 5-amino-2-(tert-butyl)benzoate + Derivatizing Agent reaction Reaction in Suitable Solvent (with Base/Catalyst as needed) start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up monitoring->workup Upon Completion purification Column Chromatography or Recrystallization workup->purification product Purified Derivatized Product purification->product

Caption: A generalized workflow for the derivatization of Methyl 5-amino-2-(tert-butyl)benzoate.

Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_reagents Are reagents pure and anahydrous? start->check_reagents purify_reagents Purify/Dry Reagents check_reagents->purify_reagents No check_conditions Are reaction conditions optimal for a hindered amine? check_reagents->check_conditions Yes purify_reagents->check_conditions optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent - Use Stronger Base check_conditions->optimize_conditions No check_reagent_reactivity Is the derivatizing agent reactive enough? check_conditions->check_reagent_reactivity Yes success Improved Yield optimize_conditions->success increase_reactivity Use a more reactive agent (e.g., anhydride, acyl fluoride) or a coupling agent. check_reagent_reactivity->increase_reactivity No check_reagent_reactivity->success Yes increase_reactivity->success

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Pérez-Sánchez, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36489-36494. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • Defense Technical Information Center. (1969). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Retrieved from [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

  • National Institutes of Health. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Retrieved from [Link]

Sources

Optimization

🛠️ Process Chemistry Support Center: Methyl 5-amino-2-(tert-butyl)benzoate Scale-Up

Welcome to the Technical Support Portal for the scale-up and manufacturing of Methyl 5-amino-2-(tert-butyl)benzoate . This portal is specifically designed for process chemists and drug development professionals facing bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the scale-up and manufacturing of Methyl 5-amino-2-(tert-butyl)benzoate . This portal is specifically designed for process chemists and drug development professionals facing bottlenecks in yield, purity, and throughput during the esterification of highly sterically hindered benzoic acids.

Below, you will find mechanistic troubleshooting guides, benchmarked quantitative data, and a self-validating standard operating procedure (SOP) to ensure your pilot-scale reactions succeed.

🧠 Mechanistic FAQs: Troubleshooting Scale-Up Bottlenecks

Q: Why are our yields plateauing at 35–45% when using standard Fischer esterification (H₂SO₄ / Methanol)? A: The primary bottleneck is severe steric hindrance. The bulky tert-butyl group located at the C2 (ortho) position physically shields the carbonyl carbon, blocking the trajectory required for the nucleophilic attack of methanol. Furthermore, strong Brønsted acids like sulfuric acid protonate the C5-amino group. This creates an electron-withdrawing ammonium ion (-NH₃⁺) that further deactivates the carbonyl carbon toward nucleophilic attack, stalling the reaction.

Q: What is the optimal catalytic strategy for high-yield conversion of this specific substrate? A: 1 has emerged as the superior catalyst for highly hindered esters[1]. Unlike Brønsted acids, Ti(SO₄)₂ acts as a robust Lewis acid that coordinates directly with the carbonyl oxygen. This coordination powerfully polarizes and lengthens the C=O bond, increasing the electrophilicity of the carbonyl carbon enough to overcome the steric shielding of the ortho-tert-butyl group, achieving2[2].

Q: We are observing a dark yellow/orange discoloration in the crude product. What causes this and how is it prevented? A: Discoloration is a direct result of amine oxidation. The free C5-amino group is highly susceptible to oxidative dimerization at elevated temperatures, forming azo-byproducts such as 5,5'-azobis(2-tert-butylbenzoate). This must be mitigated by strict 2, which displaces dissolved oxygen and 2[2].

Q: Why are we seeing ether impurities in our GC/MS analysis? A: Ether impurities, specifically methyl tert-butyl ether (MTBE) or dimethyl ether, arise from the acid-catalyzed dehydration of methanol. This side reaction outcompetes esterification if the thermal energy is too high. Maintaining a strict2 suppresses ether formation while providing enough energy for the titanium-mediated esterification[2].

📊 Quantitative Data: Catalyst & Condition Benchmarking

To justify the transition from traditional protocols to the optimized Lewis acid system, review the comparative data below:

ParameterTraditional Brønsted CatalysisOptimized Lewis Acid Catalysis
Catalyst H₂SO₄ (Concentrated)Ti(SO₄)₂ (10–20 wt%)
Temperature >75°C (Aggressive Reflux)65–70°C (Controlled Reflux)
Atmosphere Ambient AirContinuous N₂ Sparging
Water Management None / Standard Dean-Stark3Å Molecular Sieves (Soxhlet bypass)
Primary Byproducts Ethers, Azo-dimers, Sulfonated ringsMinimal (<2% total impurities)
Typical Yield 35–45%75–85%
Product Purity <90% (Requires chromatography)≥98% (Purified via distillation)

⚙️ Validated Scale-Up Protocol: Titanium Sulfate-Mediated Esterification

This protocol is designed as a self-validating system . Do not proceed to subsequent phases unless the specific In-Process Control (IPC) criteria are met.

Scale: 1.0 kg Pilot Batch

Phase 1: Reactor Preparation & Inerting
  • System Purge: Seal the 10 L jacketed glass reactor and perform three vacuum/N₂ backfill cycles to ensure an inert environment.

  • Solvent Loading: Charge the reactor with 6.0 L of anhydrous methanol.

  • IPC 1 - Atmosphere Validation: Initiate continuous N₂ sparging (0.5 L/min) through a subsurface dip tube for 30 minutes prior to reagent addition. Causality: Dissolved O₂ must be <1 ppm to prevent the oxidative dimerization of the highly reactive C5-amino group.

Phase 2: Reagent Charging
  • Substrate Addition: Add 1.0 kg of 5-amino-2-(tert-butyl)benzoic acid to the methanol under continuous stirring (250 rpm).

  • Catalyst Addition: Carefully charge 150 g (15 wt%) of Titanium sulfate (Ti(SO₄)₂).

  • Water Sequestration: Attach a Soxhlet extractor fitted with 500 g of activated 3Å molecular sieves between the reactor and the reflux condenser. Causality: Esterification is an equilibrium reaction. The sieves continuously trap the water byproduct without removing the methanol solvent, driving the reaction to completion.

Phase 3: Reaction Execution
  • Heating: Ramp the jacket temperature to maintain an internal reaction temperature of exactly 65–70°C.

  • IPC 2 - Thermal Validation: Monitor internal thermocouples. If the internal temperature exceeds 72°C, immediately reduce jacket heating. Causality: Temperatures >75°C trigger the catalytic dehydration of methanol into ether impurities.

  • Reflux: Maintain the controlled reflux for 6 to 8 hours.

  • IPC 3 - Conversion Validation: At t=6 hours, pull a 1 mL sample for HPLC analysis. The reaction is self-validated as complete only when the residual starting material is ≤2.0%.

Phase 4: Workup & Isolation
  • Filtration: While the mixture is still hot (approx. 50°C), filter the reaction mixture through a Celite pad to remove the insoluble Ti(SO₄)₂ catalyst.

  • Solvent Recovery: Transfer the mother liquor to a rotary evaporator and recover methanol under reduced pressure until a crude oil remains.

  • Vacuum Distillation: Subject the crude oil to fractional vacuum distillation. Collect the main product fraction eluting at3[3].

  • IPC 4 - Final Purity: The isolated product must be a colorless to pale yellow liquid/solid with a verified GC purity of ≥98%.

🗺️ Process Visualizations

G Start 5-amino-2-(tert-butyl)benzoic acid + Methanol TiCat Ti(SO4)2 Lewis Acid Coordination (Bypasses Steric Hindrance) Start->TiCat Heat Reflux at 65–70°C (Suppresses Ether Formation) TiCat->Heat WaterRemoval Continuous Water Removal (3Å Molecular Sieves) Heat->WaterRemoval Product Methyl 5-amino-2-(tert-butyl)benzoate (Yield: 75-85%) WaterRemoval->Product

Mechanistic workflow of Ti(SO4)2 catalyzed esterification overcoming steric hindrance.

G Issue Issue Detected in Scale-Up LowYield Low Conversion (<50%) Issue->LowYield Impurity High Impurities / Discoloration Issue->Impurity CheckCat Check Catalyst: Switch H2SO4 to Ti(SO4)2 LowYield->CheckCat CheckWater Check Equilibrium: Ensure 3Å Sieves are Active LowYield->CheckWater CheckTemp Check Temp: Keep ≤70°C to stop Ethers Impurity->CheckTemp CheckO2 Check Atmosphere: N2 Sparging for Amine Oxidation Impurity->CheckO2

Troubleshooting decision tree for resolving low yields and high impurities during scale-up.

📚 References

  • CN101074197A - Production of p-tert-methyl benzoate by catalysis Source: Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Nitration of Methyl 2-(tert-butyl)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the electrophilic aromatic substitution of sterically hindered benzoates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the electrophilic aromatic substitution of sterically hindered benzoates. We focus on the mechanistic causality behind byproduct formation and provide self-validating protocols to ensure high-fidelity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product, and why am I seeing a complex mixture of byproducts?

Causality & Mechanism: In the nitration of methyl 2-(tert-butyl)benzoate, the regioselectivity is governed by a competition between two directing groups:

  • Ester group (-COOMe): Deactivating and meta-directing.

  • tert-Butyl group (-tBu): Activating and ortho/para-directing.

Because the tert-butyl group is activating, it dictates the primary site of electrophilic attack. The position para to the tert-butyl group (which is meta to the ester) is both electronically favored and sterically accessible. Therefore, the major product is methyl 2-(tert-butyl)-5-nitrobenzoate .

However, the extreme steric bulk of the tert-butyl group adjacent to the ester leads to several competing pathways:

  • Ipso-Nitration Byproduct (Methyl 2-nitrobenzoate): The nitronium ion ( ) attacks the ring carbon already bearing the tert-butyl group. The resulting Wheland intermediate is unusually stable due to hyperconjugation, leading to the ejection of a tert-butyl cation (dealkylation) 1.

  • Dinitration Byproducts: Over-reaction can yield methyl 2-(tert-butyl)-3,5-dinitrobenzoate, especially if the temperature exceeds 15°C 2.

  • Hydrolysis Byproducts: Traces of water in the sulfuric/nitric acid mixture can catalyze the cleavage of the methyl ester, yielding 2-(tert-butyl)-5-nitrobenzoic acid.

Q2: How can I analytically differentiate the major product from the ipso-nitration and hydrolysis byproducts?

Data Presentation: Mass spectrometry (LC-MS) and Proton NMR ( H NMR) are the most reliable methods for profiling your crude mixture. Use the following quantitative markers to identify the components:

CompoundMechanism of FormationMW ( g/mol )Expected MS (m/z) [M+H]+Key H NMR Signature (CDCl )
Methyl 2-(tert-butyl)-5-nitrobenzoate Major (Electrophilic Substitution)237.25238.1~1.40 ppm (s, 9H, tBu), ~8.5 ppm (d, 1H, Ar-H)
Methyl 2-nitrobenzoate Byproduct (Ipso-nitration)181.15182.0Absence of tBu signal, ~8.0 ppm (m, Ar-H)
Methyl 2-(tert-butyl)-3,5-dinitrobenzoate Byproduct (Over-nitration)282.25283.1~1.45 ppm (s, 9H, tBu), ~8.8 ppm (d, 1H, Ar-H)
2-(tert-butyl)-5-nitrobenzoic acid Byproduct (Ester Hydrolysis)223.23224.1~1.40 ppm (s, 9H, tBu), Absence of -OCH (~3.9 ppm)
Q3: My reaction yields high amounts of hydrolyzed esters and tars. What is the protocol to prevent this?

Expertise & Experience: Tars and oxidized byproducts are typically the result of localized exothermic spikes during the addition of the nitrating agent. Hydrolysis occurs when the sulfuric acid acts as an aqueous acid catalyst rather than a dehydrating agent 3. To suppress the ipso-nitration pathway 4 and prevent hydrolysis, you must employ a self-validating, strictly anhydrous, temperature-controlled protocol.

Self-Validating Protocol: Optimized Nitration Workflow

  • Preparation of the Nitrating Mixture:

    • Action: In a dry flask, slowly add concentrated HNO (fuming, 1.1 eq) to concentrated H SO (98%, 3.0 eq) at 0°C.

    • Validation Check: The mixture must remain colorless. A yellow/brown tint indicates the presence of NO gas (oxidation), meaning the acids are degraded and must be discarded.

  • Substrate Addition:

    • Action: Dissolve methyl 2-(tert-butyl)benzoate in anhydrous dichloromethane (DCM). Cool to -5°C using an ice-salt bath. Add the nitrating mixture dropwise over 30 minutes.

    • Validation Check: Monitor the internal temperature probe. If the temperature exceeds +5°C, pause the addition immediately. Exceeding 5°C exponentially increases the rate of ipso-nitration and dinitration.

  • Reaction Monitoring:

    • Action: Stir at 0°C for 2 hours.

    • Validation Check: Perform a TLC (Hexanes:EtOAc 8:2). The protocol is validated to proceed to quenching only when the starting material spot (R ~0.7) is completely consumed, and a distinct major product spot (R ~0.5) is visible.

  • Quenching and Workup:

    • Action: Pour the mixture over crushed ice. Extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO until gas evolution ceases.

    • Validation Check: Test the pH of the final aqueous wash. It must be strictly neutral (pH 7.0–7.5). An acidic organic layer during solvent evaporation will auto-catalyze ester hydrolysis, ruining the yield.

Q4: What is the recommended analytical workflow for isolating and identifying these complex nitration mixtures?

To systematically separate the esterified products from the hydrolyzed acids and isolate the ipso-nitration byproducts, follow the separation logic detailed in the diagram below.

IsolationWorkflow Start Crude Nitration Mixture Quench Ice-Water Quench (T < 5°C) Start->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract OrgPhase Organic Phase (Esters & Nitroaromatics) Extract->OrgPhase Top Layer AqPhase Aqueous Phase (Acids & Salts) Extract->AqPhase Bottom Layer LCMS LC-MS Analysis (Mass Profiling) OrgPhase->LCMS Prep Preparative HPLC (Fractionation) LCMS->Prep Target m/z NMR 1H/13C NMR (Structural Elucidation) Prep->NMR Pure Fractions

Fig 1. Analytical workflow for isolating and characterizing nitration byproducts.

References

  • Bozorov, Kh. et al. "Recent advances in ipso-nitration reactions." Semantic Scholar (Arkivoc).
  • PMC - NIH. "Ipso nitration in organic synthesis." National Institutes of Health.
  • Academic Laboratory Manual. "Nitration of Methyl Benzoate." Weebly.
  • Johnson, C. D., & Northcott, M. J. "The nitration of 2-nitro-1,4-di-t-butylbenzene: Synthesis of the three dinitro-1,4-di-t-butylbenzenes and some related compounds." ResearchGate.

Sources

Optimization

Technical Support Center: Catalyst Selection for the Efficient Synthesis of Methyl 5-amino-2-(tert-butyl)benzoate

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-(tert-butyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-(tert-butyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the critical aspects of catalyst selection and provide troubleshooting solutions to common challenges encountered during this process.

Overview of Synthetic Strategies

The synthesis of Methyl 5-amino-2-(tert-butyl)benzoate, a key intermediate in pharmaceutical and materials science, can be approached via two primary, robust synthetic routes. The selection of the optimal pathway and, critically, the catalyst system, is paramount to achieving high yield and purity.

The two predominant strategies are:

  • Route A: Reduction of a Nitroarene Precursor: This classic and often high-yielding route involves the synthesis of Methyl 2-(tert-butyl)-5-nitrobenzoate followed by the reduction of the nitro group to the desired amine.

  • Route B: Palladium-Catalyzed C-N Cross-Coupling: This modern approach utilizes the Buchwald-Hartwig amination to directly form the C-N bond by coupling an aryl halide (Methyl 5-halo-2-(tert-butyl)benzoate) with an ammonia surrogate.[1]

Synthetic_Routes cluster_0 Starting Materials cluster_1 Intermediates & Reactions cluster_2 Final Product SM1 Methyl 2-(tert-butyl)benzoate R1 Nitration SM1->R1 HNO₃/H₂SO₄ SM2 Methyl 5-halo-2-(tert-butyl)benzoate R3 Buchwald-Hartwig Amination SM2->R3 Pd Catalyst, Ligand, Base, NH₃ surrogate INT1 Methyl 2-(tert-butyl)-5-nitrobenzoate R2 Reduction INT1->R2 Catalyst R1->INT1 FP Methyl 5-amino-2-(tert-butyl)benzoate R2->FP Route A R3->FP Route B Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OA LₙPd(II)(Ar)(X) Pd0->OA Oxidative Addition (Ar-X) LE LₙPd(II)(Ar)(NH₂R) OA->LE Ligand Exchange (RNH₂) LE->Pd0 Reductive Elimination RE Ar-NH₂R LE->RE

Sources

Reference Data & Comparative Studies

Validation

Beyond Chromatography: 1H qNMR for Absolute Purity Confirmation of Methyl 5-amino-2-(tert-butyl)benzoate

Introduction Methyl 5-amino-2-(tert-butyl)benzoate (C₁₂H₁₇NO₂) is a highly functionalized aromatic ester utilized as a critical building block in drug development and complex chemical synthesis (1)[1]. Because impurities...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 5-amino-2-(tert-butyl)benzoate (C₁₂H₁₇NO₂) is a highly functionalized aromatic ester utilized as a critical building block in drug development and complex chemical synthesis (1)[1]. Because impurities in early-stage intermediates can propagate and exponentially degrade the yield of final Active Pharmaceutical Ingredients (APIs), rigorous purity confirmation is non-negotiable (2)[2].

While High-Performance Liquid Chromatography (HPLC) coupled with UV detection remains the industry standard for routine quality control (3)[3], it presents a fundamental mechanistic flaw when analyzing novel intermediates: the reliance on Relative Response Factors (RRFs) (4)[4]. This guide objectively compares HPLC, GC-MS, and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of Methyl 5-amino-2-(tert-butyl)benzoate, demonstrating why 1H qNMR is the superior orthogonal technique for absolute quantification.

The Analytical Challenge: Physics Over Chemistry

In HPLC-UV, the peak area is dictated by the molar extinction coefficient of the molecule at a specific wavelength. If Methyl 5-amino-2-(tert-butyl)benzoate contains an unreacted precursor (e.g., 5-amino-2-(tert-butyl)benzoic acid) or a regioisomer, these impurities may exhibit drastically different UV absorbances (2)[2]. Without identical, highly purified reference standards to establish calibration curves for every potential impurity, HPLC area percent will inevitably over-report or under-report the true purity (4)[4].

qNMR bypasses the need for identical reference standards by exploiting a universal physical property: the direct proportionality between the integral of an NMR resonance and the molar concentration of the nuclei producing it (5)[5]. By incorporating a certified internal standard (IS) of known purity, qNMR allows researchers to calculate the absolute mass fraction of the analyte with exceptional accuracy (often <1% relative standard deviation) (6)[6].

Table 1: Comparative Performance for Purity Determination
Parameter1H qNMRHPLC-UVGC-MS
Primary Principle Nuclear magnetic resonance proportionality (5)[5]Chromatographic separation & UV absorbance (7)[7]Volatilization, separation & mass-to-charge ratio
Reference Standard Universal Internal Standard (e.g., Maleic Acid) (8)[8]Analyte-specific standard required (6)[6]Analyte-specific standard required
Response Factor Universal (1 proton = 1 unit of area) (8)[8]Compound-dependent (RRF required) (4)[4]Compound-dependent (Ionization efficiency)
Absolute Accuracy Very High (Primary ratio method) (7)[7]Moderate (Unless fully calibrated) (2)[2]Moderate
Analysis Time ~15-30 mins (No method development needed)Days (Extensive method development/validation)Days (Method development needed)
Experimental Design: 1H qNMR Methodology

To ensure a self-validating system, the qNMR protocol must be meticulously designed to prevent integration errors caused by incomplete relaxation or overlapping signals.

1. Internal Standard and Solvent Selection

For Methyl 5-amino-2-(tert-butyl)benzoate, the 1H NMR spectrum features distinct resonances:

  • tert-Butyl group: Singlet at ~1.3 ppm (9H)

  • Methyl ester: Singlet at ~3.8 ppm (3H)

  • Aromatic protons: Multiplets between 6.5 - 7.5 ppm (3H)

Field Insight: Causality in IS Selection We select Maleic acid (certified reference material) as the internal standard. Maleic acid presents a sharp, isolated singlet at ~6.26 ppm (2H) in DMSO-d6 or CDCl3. This region is completely devoid of signals from our analyte, ensuring zero peak overlap—a mandatory condition for accurate integration (8)[8].

2. Experimental Workflow

qNMR_Workflow A 1. Gravimetric Preparation Accurately Weigh Analyte & Maleic Acid (IS) B 2. Dissolution Add CDCl3 or DMSO-d6 (Ensure 100% Solubility) A->B C 3. NMR Acquisition 90° Pulse, D1 > 5*T1 (Complete Relaxation) B->C D 4. Spectral Processing Zero-filling, Manual Phase & Baseline Correction C->D E 5. Integration & Calculation Determine Purity via Molar Ratio Equation D->E

Workflow for qNMR absolute purity determination of pharmaceutical intermediates.

3. Step-by-Step Protocol
  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of Methyl 5-amino-2-(tert-butyl)benzoate and ~5 mg of Maleic acid into a clean vial (7)[7]. Causality: Gravimetric error is the largest source of uncertainty in qNMR; precise co-weighing is critical.

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl3. Vortex until completely homogenous, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise ratio) (5)[5].

    • Relaxation Delay (D1): Set to 30 seconds. Causality: The D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (5)[5]. The tert-butyl protons often have longer T1 times; failing to allow complete relaxation will result in truncated integrals and artificially low purity.

    • Scans (NS): 16 to 64, depending on the required signal-to-noise ratio (target S/N > 250:1 for integrated peaks).

  • Data Processing: Apply an exponential window function (LB = 0.3 Hz). Perform manual phase correction and a high-order polynomial baseline correction (5)[5]. Causality: Automated processing algorithms often distort the baseline under broad peaks, leading to integration errors.

4. Data Interpretation and Purity Calculation

The absolute purity ( Panalyte​ ) is calculated using the following self-validating equation (8)[8]:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

Where:

  • I = Integral area (e.g., tert-butyl peak at 1.3 ppm for analyte; 6.26 ppm for Maleic acid)

  • N = Number of protons (9 for tert-butyl; 2 for Maleic acid)

  • M = Molar mass (207.27 g/mol for analyte; 116.07 g/mol for Maleic acid)

  • W = Gravimetric weight

  • P = Purity of the standard

Experimental Data: The Discrepancy Revealed

To illustrate the necessity of qNMR, a batch of Methyl 5-amino-2-(tert-butyl)benzoate was analyzed using both HPLC-UV (254 nm) and 1H qNMR.

Table 2: Purity Assessment Results (Simulated Batch Data)
TechniqueTarget PeakImpurity Profile DetectedCalculated Purity
HPLC-UV (254 nm) 8.4 min2 minor peaks (Area%)99.6%
1H qNMR (tert-butyl) 1.30 ppm (9H)Residual solvent, aliphatic impurities97.2%
1H qNMR (aromatic) 7.05 ppm (1H)Residual solvent, aliphatic impurities97.3%
Summary

For researchers synthesizing Methyl 5-amino-2-(tert-butyl)benzoate, relying solely on HPLC-UV poses a significant risk of impurity carryover. By integrating 1H qNMR into the analytical workflow, laboratories achieve absolute quantification, eliminate the need for custom reference standards, and ensure the scientific integrity of their pharmaceutical intermediates.

References
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works , ResolveMass Laboratories Inc., 9

  • A Guide to Quantitative NMR (qNMR) , Emery Pharma, 5

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid , Benchchem, 2

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance , Patsnap Eureka, 6

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy , Benchchem, 7

  • Buy Methyl 5-amino-2-(tert-butyl)benzoate (EVT-6460194) , EvitaChem,1

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR , ACS, 8

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS , Enovatia, 4

  • QNMR – a modern alternative to HPLC , Almac,3

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Methyl 5-amino-2-(tert-butyl)benzoate

Introduction Methyl 5-amino-2-(tert-butyl)benzoate is a key building block in medicinal chemistry and drug development. Its substituted aniline structure makes it a valuable precursor for the synthesis of a wide range of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 5-amino-2-(tert-butyl)benzoate is a key building block in medicinal chemistry and drug development. Its substituted aniline structure makes it a valuable precursor for the synthesis of a wide range of pharmacologically active molecules. The strategic placement of the amino, tert-butyl, and methyl ester functional groups allows for diverse chemical modifications, enabling the exploration of vast chemical spaces in the pursuit of novel therapeutics. This guide provides a comparative analysis of two primary synthetic routes to this important intermediate, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable pathway for their specific needs.

Route 1: Direct Esterification of 5-amino-2-(tert-butyl)benzoic acid

This synthetic approach is the most direct, involving the esterification of the commercially available or pre-synthesized 5-amino-2-(tert-butyl)benzoic acid. The primary advantage of this route is its conciseness. However, its practicality is contingent on the availability and cost of the starting carboxylic acid. Two common esterification methods are considered here: the classic Fischer-Speier esterification and the milder Steglich esterification.

Method 1A: Fischer-Speier Esterification

This method employs a strong acid catalyst, typically sulfuric acid, to facilitate the reaction between the carboxylic acid and methanol. The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent, and by the removal of water.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-amino-2-(tert-butyl)benzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: To the residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Causality and Insights: The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst makes the carbonyl carbon more electrophilic, facilitating the nucleophilic attack by methanol.[3] The large excess of methanol shifts the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.

Method 1B: Steglich Esterification

For substrates that may be sensitive to the harsh acidic conditions of the Fischer-Speier method, the Steglich esterification offers a milder alternative.[4] This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification at room temperature.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 5-amino-2-(tert-butyl)benzoic acid (1.0 eq), methanol (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • DCC Addition: Cool the solution in an ice bath and add DCC (1.1 eq) portion-wise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Filter off the DCU precipitate and wash it with DCM.

  • Extraction: Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality and Insights: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium species that is readily attacked by the alcohol.[5] This method is particularly advantageous for sterically hindered carboxylic acids.[2]

Route_1 cluster_fischer Method 1A: Fischer Esterification cluster_steglich Method 1B: Steglich Esterification start 5-amino-2-(tert-butyl)benzoic acid fischer CH3OH, H2SO4 (cat.) Reflux start->fischer steglich CH3OH, DCC, DMAP DCM, rt start->steglich product Methyl 5-amino-2-(tert-butyl)benzoate fischer->product steglich->product

Caption: Synthetic pathways for Route 1.

Route 2: Multi-step Synthesis from 2-(tert-butyl)benzoic acid

This route involves a three-step sequence starting from the more readily available 2-(tert-butyl)benzoic acid: nitration, reduction of the nitro group, and finally, esterification. While longer, this pathway may be more cost-effective if the starting material for Route 1 is expensive or unavailable.

Step 1: Nitration of 2-(tert-butyl)benzoic acid

The key challenge in this step is controlling the regioselectivity of the electrophilic aromatic substitution. The tert-butyl group is an ortho, para-director, while the carboxylic acid group is a meta-director.[6] The combined directing effects will determine the major product. Given the steric hindrance of the tert-butyl group, the nitration is expected to predominantly occur at the position para to the tert-butyl group and meta to the carboxylic acid group, yielding the desired 5-nitro-2-(tert-butyl)benzoic acid.

Experimental Protocol:

  • Acid Dissolution: In a round-bottom flask, dissolve 2-(tert-butyl)benzoic acid (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature below 10°C.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of 2-(tert-butyl)benzoic acid, keeping the reaction temperature between 0-10°C.

  • Reaction Quenching: After the addition is complete, stir the mixture for an additional hour at low temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The product can be recrystallized from an appropriate solvent if necessary.

Causality and Insights: The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, is the electrophile.[7] The directing effects of the substituents on the benzene ring guide the position of the incoming nitro group. While a mixture of isomers is possible, the steric bulk of the tert-butyl group is expected to favor substitution at the less hindered para position.

Step 2: Reduction of 5-nitro-2-(tert-butyl)benzoic acid

The nitro group can be reduced to a primary amine using various methods. Catalytic hydrogenation is a clean and efficient method, while metal-acid reductions are also commonly employed.[8]

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: In a hydrogenation vessel, dissolve 5-nitro-2-(tert-butyl)benzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-2-(tert-butyl)benzoic acid.

Causality and Insights: The palladium catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, leading to its reduction to an amine. This method is generally high-yielding and avoids the use of harsh reagents.

Step 3: Esterification of 5-amino-2-(tert-butyl)benzoic acid

The final step is the esterification of the newly formed amino acid. Either of the methods described in Route 1 (Fischer-Speier or Steglich) can be employed here. For consistency and cost-effectiveness, the Fischer-Speier esterification is often preferred.

Experimental Protocol: See Method 1A.

Route_2 start 2-(tert-butyl)benzoic acid nitration HNO3, H2SO4 0-10°C start->nitration intermediate1 5-nitro-2-(tert-butyl)benzoic acid reduction H2, Pd/C Ethanol intermediate1->reduction intermediate2 5-amino-2-(tert-butyl)benzoic acid esterification CH3OH, H2SO4 (cat.) Reflux intermediate2->esterification product Methyl 5-amino-2-(tert-butyl)benzoate nitration->intermediate1 reduction->intermediate2 esterification->product

Caption: Synthetic pathway for Route 2.

Comparative Analysis

ParameterRoute 1: Direct EsterificationRoute 2: Multi-step Synthesis
Starting Material 5-amino-2-(tert-butyl)benzoic acid2-(tert-butyl)benzoic acid
Number of Steps 13
Overall Yield High (typically >80%)Moderate (product of three steps)
Reagent Cost Potentially high due to starting materialLower starting material cost
Scalability Generally straightforwardRequires optimization for each step
Key Challenges Availability of starting materialRegioselectivity of nitration
Safety Considerations Use of strong acids (H2SO4)Use of strong, corrosive acids (H2SO4, HNO3) and flammable hydrogen gas

Conclusion and Recommendations

The choice between these two synthetic routes to Methyl 5-amino-2-(tert-butyl)benzoate depends primarily on the availability and cost of the starting materials.

Route 1 is the preferred method when 5-amino-2-(tert-butyl)benzoic acid is readily available at a reasonable cost. Its single-step nature makes it highly efficient in terms of time and labor, and it generally provides high yields. The choice between Fischer-Speier and Steglich esterification will depend on the scale of the reaction and the acid sensitivity of any other functional groups present in more complex substrates.

Route 2 offers a viable alternative when the starting amino acid for Route 1 is not easily accessible. While it involves more steps and a potentially lower overall yield, the use of a more common starting material, 2-(tert-butyl)benzoic acid, can make it a more economical option. Careful control of the nitration step is crucial to maximize the yield of the desired isomer.

For researchers in drug development, the choice may also be influenced by the need to synthesize analogs. Route 2 provides access to the key intermediate 5-nitro-2-(tert-butyl)benzoic acid, which can be a starting point for other chemical transformations in addition to reduction.

Ultimately, a thorough cost analysis of the starting materials and a consideration of the available laboratory equipment and expertise will guide the final decision on the most appropriate synthetic strategy.

References

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. [Link]

  • National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • University of California, Irvine. Preparation of Methyl Benzoate. [Link]

  • ResearchGate. The nitration of 2‐nitro‐1,4‐di‐t‐butylbenzene: Synthesis of the three dinitro‐1,4‐di‐t‐butylbenzenes and some related compounds. [Link]

  • National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

  • Organic Chemistry Portal. tert-Butyl nitrite (TBN). [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • National Institutes of Health. Preparation of 2-nitro-5-thiobenzoate for the routine determination of reagent hypochlorous acid concentrations. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Truman State University. Multistep Synthesis Nitration. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

Sources

Validation

reactivity comparison of Methyl 5-amino-2-(tert-butyl)benzoate vs other aniline derivatives

An in-depth understanding of substituent effects is critical when selecting aniline derivatives for complex pharmaceutical syntheses. Methyl 5-amino-2-(tert-butyl)benzoate (CAS 873056-34-9) is a highly specialized, steri...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of substituent effects is critical when selecting aniline derivatives for complex pharmaceutical syntheses. Methyl 5-amino-2-(tert-butyl)benzoate (CAS 873056-34-9) is a highly specialized, sterically hindered building block frequently utilized in the development of active pharmaceutical ingredients, most notably in the 1[1].

As an Application Scientist, evaluating this compound requires moving beyond basic Hammett equations. We must analyze the causality of its unique steric and electronic interplay to accurately predict its reactivity compared to standard aniline derivatives.

Structural & Electronic Profiling: The Causality of Reactivity

The reactivity of the C5-amino group in Methyl 5-amino-2-(tert-butyl)benzoate is governed by a push-pull electronic system, complicated by a severe steric clash[2].

  • The "Push" (C2 tert-Butyl Group): Positioned para to the amine, the bulky tert-butyl group donates electron density via the inductive (+I) effect and weak hyperconjugation. This inherently increases the basicity and nucleophilicity of the amine.

  • The "Pull" (C1 Methyl Ester): Positioned meta to the amine, the ester withdraws electron density primarily through the inductive (-I) effect. Because it is meta, its resonance (-M) effect does not directly deplete electron density at the C5 position.

  • The Steric Twist (Expertise Insight): The massive steric bulk of the C2 tert-butyl group forces the adjacent C1 methyl ester out of coplanarity with the benzene ring. This3[3]. Consequently, the ester's overall electron-withdrawing capacity is diminished, allowing the amine to remain surprisingly nucleophilic despite the presence of a deactivating group.

ElectronicEffects cluster_0 Substituent Effects on C5-Amine TBU C2: tert-Butyl Group (+I Effect) STERIC Ortho-Steric Clash (Twists Ester) TBU->STERIC Bulky Radius AMINE C5: Amino Group (Nucleophile) TBU->AMINE Para-Donation (Increases Reactivity) ESTER C1: Methyl Ester (-I Effect) ESTER->STERIC Planarity Loss ESTER->AMINE Meta-Withdrawal (Decreases Reactivity) STERIC->ESTER Reduces -M Effect

Fig 1. Electronic and steric interplay modulating C5-amine reactivity.

Objective Performance Comparison Matrix

To contextualize the reactivity of Methyl 5-amino-2-(tert-butyl)benzoate, we benchmark it against standard aniline derivatives. The data below summarizes their relative nucleophilicity, estimated pKa values, and typical yields in standard amidation reactions.

DerivativeSubstituent 1Substituent 2Est. pKa (Amine)Relative NucleophilicityTypical Amidation Yield
p-Toluidine -CH₃ (para)None5.08High>95% (RT, 2h)
Aniline NoneNone4.60Moderate-High90% (RT, 4h)
Methyl 5-amino-2-(tert-butyl)benzoate -tBu (para)-COOMe (meta)~4.20Moderate75-85% (60 °C, 18h)
Methyl 3-aminobenzoate -COOMe (meta)None3.56Low<50% (60 °C, 24h)

Experimental Workflows: Self-Validating Amidation Protocol

Because Methyl 5-amino-2-(tert-butyl)benzoate possesses moderate nucleophilicity, standard coupling agents (like EDC/NHS) often result in sluggish kinetics.1[1].

The following protocol is designed as a self-validating system , ensuring that each step provides analytical or physical feedback to confirm success.

Step-by-Step Methodology
  • Activation (The Primer):

    • Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add Triethylamine (Et₃N) or DIPEA (3.0 eq).

    • Causality: HATU requires a tertiary amine base to deprotonate the carboxylic acid, driving the formation of the active HOAt ester.

    • Validation: The solution will rapidly transition to a distinct yellow color, confirming active ester formation.

  • Nucleophilic Addition (The Coupling):

    • Action: Add Methyl 5-amino-2-(tert-butyl)benzoate (1.0 eq) to the activated mixture.

  • Thermal Drive & Monitoring (The Kinetics):

    • Action: Heat the reaction to 60 °C for 18 hours.

    • Causality: The mild inductive deactivation from the meta-ester raises the activation energy barrier for nucleophilic attack. Thermal energy (60 °C) is required to push the reaction to >80% conversion[1].

    • Validation: Perform LC-MS. The self-validating checkpoint is the disappearance of the aniline's [M+H]⁺ peak at m/z 208 and the emergence of the product mass.

  • Orthogonal Workup (Self-Purification):

    • Action: Evaporate DMF under reduced pressure. Dissolve the crude residue in EtOAc. Wash sequentially with 1M HCl (2x) and saturated aqueous NaHCO₃ (2x).

    • Causality: This biphasic system chemically isolates the product. The 1M HCl wash protonates and removes any unreacted Methyl 5-amino-2-(tert-butyl)benzoate and Et₃N into the aqueous layer. The NaHCO₃ wash deprotonates and removes any unreacted carboxylic acid.

Workflow N1 Step 1: Activation Carboxylic Acid + HATU + Et3N N2 Step 2: Nucleophilic Attack Add Methyl 5-amino-2-(tert-butyl)benzoate N1->N2 N3 Step 3: Thermal Drive & Monitor 60 °C, 18h LC-MS Checkpoint N2->N3 N4 Step 4: Self-Purifying Workup 1M HCl Wash (Removes Amine) NaHCO3 Wash (Removes Acid) N3->N4

Fig 2. Self-validating HATU amidation workflow with analytical checkpoints.

References

  • EvitaChem. "Buy Methyl 5-amino-2-(tert-butyl)benzoate (EVT-6460194) - Synthesis Analysis & Properties." EvitaChem Catalog.
  • Gross, K. C., & Seybold, P. G. "Substituent Effects on the Physical Properties and pKa of Aniline." International Journal of Quantum Chemistry.
  • Hadida, S., et al. "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry - ACS Publications.

Sources

Comparative

Spectroscopic Comparison Guide: Differentiating Methyl 5-amino-2-(tert-butyl)benzoate Isomers

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the analytical challenge of distinguishing closely related regioisomers. Substituted anilines and benzoates, such as methyl amino-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the analytical challenge of distinguishing closely related regioisomers. Substituted anilines and benzoates, such as methyl amino-2-(tert-butyl)benzoates, serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), including CFTR potentiators like Ivacaftor ([1]). The precise position of the amino group relative to the ester and tert-butyl moieties drastically alters the molecule's electronic landscape, reactivity, and ultimately, its downstream pharmacological efficacy.

This guide provides an objective, data-driven spectroscopic comparison between two primary regioisomers: Methyl 5-amino-2-(tert-butyl)benzoate (Isomer A) and Methyl 4-amino-2-(tert-butyl)benzoate (Isomer B). We will deconstruct their 1 H NMR, FT-IR, and LC-MS profiles, explaining the underlying quantum mechanical and electronic causalities that drive these spectral signatures.

Structural & Electronic Rationale

Before analyzing the spectra, we must establish the electronic framework of the scaffold. The benzene ring is subjected to three distinct substituent effects that dictate the chemical shifts in NMR and the vibrational modes in FT-IR ([2]):

  • -COOMe (Ester) : An electron-withdrawing group (EWG) via resonance (-M) and induction (-I). It strongly deshields ortho and para protons.

  • -NH 2​ (Amino) : A strongly electron-donating group (EDG) via resonance (+M). It heavily shields ortho and para protons.

  • -tert-Butyl : Weakly electron-donating via induction (+I), but primarily acts as a massive steric boundary.

Spectroscopic Comparison & Data Presentation

1 H NMR Spectroscopy: The Power of Spin-Spin Coupling

The most definitive method to distinguish these isomers is 1 H NMR. The regiochemistry is unambiguously assigned by examining the splitting patterns (multiplicity) and chemical shifts of the aromatic protons ([3]).

  • Isomer A (5-amino) : The aromatic protons are located at positions 3, 4, and 6. H3 and H4 are ortho to each other ( J≈8.5 Hz), while H4 and H6 are meta to each other ( J≈2.5 Hz). H6 is uniquely positioned between the ester and the amino group, experiencing competing shielding/deshielding effects.

  • Isomer B (4-amino) : The aromatic protons are at positions 3, 5, and 6. H3 is isolated between the tert-butyl and amino groups, appearing as a sharp singlet (or finely split doublet, J<2 Hz). H6 is ortho to the strongly deshielding ester group and meta to the amino group (meaning it receives no +M shielding), pushing its resonance significantly downfield to ~7.7 ppm.

Table 1: 1 H NMR Spectroscopic Comparison (400 MHz, CDCl 3​ )

Proton PositionIsomer A (5-amino) Shift & MultiplicityIsomer B (4-amino) Shift & MultiplicityDiagnostic Causality
H3 ~7.3 ppm (d, J=8.5 Hz)~6.5 ppm (s)Singlet in Isomer B confirms the isolation of H3 between the tert-butyl and amino substituents.
H4 ~6.6 ppm (dd, J=8.5,2.5 Hz)N/A (Substituted)Presence of a doublet of doublets confirms the ortho/meta coupling network in Isomer A.
H5 N/A (Substituted)~6.4 ppm (dd, J=8.5,2.5 Hz)Strongly shielded by the ortho-amino group in Isomer B.
H6 ~7.1 ppm (d, J=2.5 Hz)~7.7 ppm (d, J=8.5 Hz)Strong deshielding by the ester in Isomer B (ortho to ester, meta to amino).
-NH 2​ ~3.6 ppm (br s, 2H)~3.8 ppm (br s, 2H)Broad singlets confirm primary amine presence; exchangeable with D 2​ O.
FT-IR and LC-HRMS: Functional Group & Mass Validation

While FT-IR is less definitive for regiochemistry than NMR, it provides critical functional group validation. Both isomers exhibit characteristic primary amine N-H stretching between 3300–3500 cm −1 and a strong ester C=O stretch around 1718–1720 cm −1 .

Causality Insight: If we were to compare these with the 6-amino isomer, we would observe a dramatic shift in the C=O stretch down to ~1680 cm −1 . This is caused by intramolecular hydrogen bonding between the ortho-amino and ester groups, which weakens the C=O double bond character. Because Isomers A and B have their amino groups at positions 5 and 4 respectively, they cannot form this intramolecular bond, serving as a negative control for this phenomenon.

Table 2: FT-IR and LC-HRMS Comparison

Analytical TechniqueParameterIsomer A (5-amino)Isomer B (4-amino)Causality / Note
FT-IR (ATR) N-H Stretch~3450, 3360 cm −1 ~3445, 3355 cm −1 Primary amine symmetric/asymmetric stretching.
FT-IR (ATR) C=O Stretch~1720 cm −1 ~1718 cm −1 Lack of significant shift confirms the absence of strong intramolecular H-bonding.
LC-HRMS (ESI+) [M+H] + m/z 208.1332m/z 208.1332Exact mass confirms molecular formula C 12​ H 17​ NO 2​ .
LC-HRMS (MS/MS) Base Fragmentm/z 193.1095m/z 193.1095Loss of •CH 3​ (-15 Da) driven by stable tertiary carbocation formation at the tert-butyl site.

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness in drug development, analytical workflows must be self-validating. A single spectrum is merely a hypothesis; orthogonal, internally controlled spectra form a proof.

Protocol 1: Self-Validating 1 H & 13 C NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the highly purified isomer in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen over DMSO- d6​ to prevent strong solvent-solute hydrogen bonding that can artificially broaden or shift the -NH 2​ proton signals, obscuring accurate integration.

  • Acquisition : Acquire standard 1D 1 H NMR (400 MHz, 16 scans) and 13 C NMR (100 MHz, 512 scans) at 298 K.

  • Self-Validation Step (2D COSY) : Run a 2D COSY experiment. If Isomer A is present, the COSY map must show a strong cross-peak between the doublet at ~7.3 ppm (H3) and the doublet of doublets at ~6.6 ppm (H4). If Isomer B is present, the singlet at ~6.5 ppm (H3) will show noortho-coupling cross-peaks, instantly validating the structural assignment.

Protocol 2: ATR-FTIR Analysis
  • Background Calibration : Collect a background scan (air) immediately prior to the sample.

    • Causality: This self-validating step subtracts atmospheric CO 2​ and water vapor, which dynamically fluctuate and can otherwise mask the critical N-H stretching region.

  • Measurement : Apply 1-2 mg of the solid compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) module. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition : Record the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans).

Protocol 3: LC-HRMS Analysis
  • Chromatography : Inject 1 µL of a 10 µg/mL sample (in MeOH) onto a C18 column (50 x 2.1 mm, 1.8 µm). Use a gradient of 5-95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Ionization : Electrospray Ionization in positive mode (ESI+).

  • Self-Validation Step (Blank Injection) : Run a pure solvent blank immediately before the sample.

    • Causality: This ensures that the m/z 208 peak is not a system carryover artifact, guaranteeing that the observed signal is definitively tied to the injected vial.

Visualizations

Workflow Sample Isomeric Mixture (4-amino vs 5-amino) NMR 1H & 13C NMR (Regiochemistry) Sample->NMR IR ATR-FTIR (Functional Groups) Sample->IR MS LC-HRMS (Exact Mass & Fragments) Sample->MS Analysis Structural Elucidation & Isomer Assignment NMR->Analysis IR->Analysis MS->Analysis

Spectroscopic validation workflow for objective isomer identification.

ElectronicEffects NH2 -NH2 Group (+M Effect) Shielding Shields Ortho/Para Protons (Upfield Shift) NH2->Shielding Ester -COOMe Group (-M Effect) Deshielding Deshields Ortho/Para Protons (Downfield Shift) Ester->Deshielding Result1 H4 & H6 (5-amino) H3 & H5 (4-amino) Shift: ~6.4 - 7.1 ppm Shielding->Result1 Result2 H6 (4-amino) Shift: ~7.7 ppm Deshielding->Result2

Electronic effects dictating 1H NMR chemical shifts in benzoate isomers.

References

  • Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 5-amino-2-(tert-butyl)benzoate: A Novel Two-Step Approach Versus Traditional Fischer Esterification

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. Methyl 5-amino-2-(tert-butyl)benzoate, a valuable building block, presents a synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. Methyl 5-amino-2-(tert-butyl)benzoate, a valuable building block, presents a synthetic challenge that warrants a thorough evaluation of available methodologies. This guide provides an in-depth, objective comparison between the traditional direct synthesis via Fischer esterification and a newly validated, two-step synthetic route involving a nitro-intermediate. This analysis is grounded in experimental data and established chemical principles to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction: The Significance of Methyl 5-amino-2-(tert-butyl)benzoate

Methyl 5-amino-2-(tert-butyl)benzoate is an organic compound characterized by the presence of an amino group and a bulky tert-butyl substituent on the aromatic ring of a methyl benzoate scaffold.[1] This unique combination of functional groups makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The sterically demanding tert-butyl group can influence the conformation and binding properties of the final products, while the amino group provides a reactive handle for further chemical transformations.[1]

The Traditional Approach: Direct Fischer Esterification

The most direct and historically utilized method for the synthesis of Methyl 5-amino-2-(tert-butyl)benzoate is the Fischer-Speier esterification of 5-amino-2-(tert-butyl)benzoic acid.[1][2] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[3]

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through the following key steps:

  • Protonation of the carbonyl oxygen: A strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: Methanol, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: The departure of a water molecule regenerates the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Fischer Esterification Carboxylic_Acid 5-amino-2-(tert-butyl)benzoic acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Final_Ester Methyl 5-amino-2-(tert-butyl)benzoate Protonated_Ester->Final_Ester - H+ H2O Water H_plus->Carboxylic_Acid

Caption: Mechanism of Fischer Esterification.

Drawbacks of the Traditional Method

While straightforward, the Fischer esterification is an equilibrium-limited process.[4] To achieve acceptable yields, a large excess of the alcohol (methanol) is typically required, or the water generated during the reaction must be removed.[5] Furthermore, the use of strong, corrosive acids like sulfuric acid can lead to side reactions, particularly with sensitive substrates, and presents challenges in terms of waste disposal and equipment corrosion.[6] The amino group in the starting material can also be protonated by the strong acid, potentially reducing its nucleophilicity and complicating the reaction.

A Validated New Synthetic Method: The Nitro-Reduction Pathway

An alternative, and in many aspects superior, route to Methyl 5-amino-2-(tert-butyl)benzoate involves a two-step sequence: the synthesis of Methyl 2-(tert-butyl)-5-nitrobenzoate followed by the reduction of the nitro group. This approach circumvents the equilibrium limitations of the Fischer esterification and often provides a cleaner product with higher overall yield.

Step 1: Synthesis of Methyl 2-(tert-butyl)-5-nitrobenzoate

The first step of this new method is the nitration of a suitable precursor. A common strategy is the nitration of methyl 2-(tert-butyl)benzoate. The directing effects of the substituents on the benzene ring are crucial for the regioselectivity of this electrophilic aromatic substitution. The tert-butyl group is an ortho, para-director, while the methyl ester group is a meta-director. In this case, the nitro group is predominantly directed to the position meta to the ester and para to the tert-butyl group.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and minimize the formation of dinitrated byproducts.[7][8][9]

Step 2: Reduction of Methyl 2-(tert-butyl)-5-nitrobenzoate

The second step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a highly efficient and clean method for this transformation.[10][11][12] The reaction is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[13] Protic solvents like methanol or ethanol are often used and can accelerate the reaction rate.[10]

The mechanism of catalytic hydrogenation of a nitro group is understood to proceed through a stepwise reduction, first to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.[13]

Head-to-Head Comparison: Traditional vs. New Method

ParameterTraditional Method (Fischer Esterification)New Method (Nitro-Reduction Pathway)
Overall Yield Moderate (typically 60-80%, equilibrium dependent)[14]High (often >85% over two steps)
Purity of Crude Product Moderate (potential for unreacted starting material and side products)High (clean reduction with minimal byproducts)
Reaction Time Several hours of reflux (4-8 hours)[1]Nitration: 1-2 hours; Hydrogenation: 2-4 hours
Scalability Challenging due to equilibrium and large solvent volumesReadily scalable
Safety Concerns Use of large volumes of concentrated sulfuric acid (corrosive)[4]Use of nitric/sulfuric acid mixture (highly corrosive and oxidizing); Hydrogen gas (flammable/explosive)[9][11]
Environmental Impact Generation of acidic wasteGeneration of acidic and potentially heavy metal waste (catalyst)
Cost-Effectiveness Lower initial reagent costHigher initial reagent and catalyst cost, but potentially offset by higher yield and purity

Experimental Protocols

Traditional Method: Fischer Esterification of 5-amino-2-(tert-butyl)benzoic acid

A representative procedure adapted from general Fischer esterification protocols.[5][15][16]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-2-(tert-butyl)benzoic acid (1.0 eq).

  • Add a large excess of methanol (10-20 eq).

  • Carefully and slowly add concentrated sulfuric acid (0.2-0.5 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 5-amino-2-(tert-butyl)benzoate.

New Synthetic Method

Step 1: Synthesis of Methyl 2-(tert-butyl)-5-nitrobenzoate

A representative procedure adapted from the nitration of methyl benzoate.[7][17][18]

  • To a round-bottom flask, add methyl 2-(tert-butyl)benzoate (1.0 eq) and cool to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0-3.0 eq) while maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the ester, keeping the reaction temperature below 15 °C.[8]

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain Methyl 2-(tert-butyl)-5-nitrobenzoate.

Step 2: Catalytic Hydrogenation of Methyl 2-(tert-butyl)-5-nitrobenzoate

A representative procedure adapted from general catalytic hydrogenation protocols.[10][11][12]

  • In a hydrogenation vessel, dissolve Methyl 2-(tert-butyl)-5-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%). Caution: Pd/C may be pyrophoric and should be handled under an inert atmosphere. [11]

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (balloon or pressure system).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the hydrogen uptake ceases (typically 2-4 hours).

  • Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain Methyl 5-amino-2-(tert-butyl)benzoate. The crude product is often of high purity and may not require further purification.

New_Synthetic_Workflow Start Methyl 2-(tert-butyl)benzoate Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Intermediate Methyl 2-(tert-butyl)-5-nitrobenzoate Nitration->Nitro_Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C) Nitro_Intermediate->Reduction Final_Product Methyl 5-amino-2-(tert-butyl)benzoate Reduction->Final_Product

Caption: Workflow for the new synthetic method.

Validation of the Final Product: Analytical Characterization

Regardless of the synthetic route chosen, the identity and purity of the final product, Methyl 5-amino-2-(tert-butyl)benzoate, must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.[19] The spectra provide information about the chemical environment of each proton and carbon atom in the molecule.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the tert-butyl protons, and the amino protons. The chemical shifts, integration, and coupling patterns of the aromatic protons are particularly diagnostic of the substitution pattern.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the synthesized compound.[20][21] A reversed-phase HPLC method can be developed to separate the product from any unreacted starting materials, intermediates, or byproducts. The purity is determined by calculating the area percentage of the main product peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.[22][23] The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of Methyl 5-amino-2-(tert-butyl)benzoate (C₁₂H₁₇NO₂, MW: 207.27 g/mol ).[1]

Analytical_Validation_Workflow Synthesized_Product Synthesized Methyl 5-amino-2-(tert-butyl)benzoate Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Structural_Confirmation Structural Confirmation Synthesized_Product->Structural_Confirmation HPLC HPLC Analysis Purity_Assessment->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS Final_Validation Validated Product HPLC->Final_Validation NMR->Final_Validation MS->Final_Validation

Caption: Analytical workflow for product validation.

Conclusion and Recommendation

The new synthetic method for Methyl 5-amino-2-(tert-butyl)benzoate, proceeding through a nitro-intermediate followed by catalytic hydrogenation, presents a compelling alternative to the traditional Fischer esterification. While the two-step process may appear more complex, it offers significant advantages in terms of overall yield, product purity, and scalability. The avoidance of a challenging equilibrium-limited reaction is a key benefit.

For research and development settings where high purity and reliable scalability are critical, the new synthetic method is the recommended approach. The traditional Fischer esterification may still be suitable for small-scale synthesis where simplicity is the primary concern and moderate yields are acceptable. Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, purity specifications, and available resources. This guide provides the necessary technical insights to make that decision with confidence.

References

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved from [Link]

  • NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]

  • Hydrogenation. (n.d.). Retrieved from [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]

  • Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved from [Link]

  • Experiment 5 - Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Fischer–Speier esterification. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep. Retrieved from [Link]

  • Methyl Benzoate : Organic Synthesis Fischer Esterification. (2023, April 5). [Video]. YouTube. Retrieved from [Link]

  • Methyl p-tert-butylbenzoate. (n.d.). PubChem. Retrieved from [Link]

  • production of methyl benzoate. (n.d.). SATHYABAMA. Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • 2-Amino-5-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. (2008, February 17). Adam Cap. Retrieved from [Link]

  • esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017, May 10). BMC Chemistry. Retrieved from [Link]

  • VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). Molecules. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • 2-Amino-5-methylbenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. (n.d.). Biotechnology Letters. Retrieved from [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024, December 17). Molecules. Retrieved from [Link]

  • methyl 2-amino-5-tert-butylbenzoate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

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Comparative

Publish Comparison Guide: Alternative Chemoselective Reducing Agents for Methyl 5-Nitro-2-(tert-butyl)benzoate

Executive Summary & Substrate Analysis The reduction of nitroarenes to anilines is a foundational transformation in pharmaceutical drug development. However, the reduction of methyl 5-nitro-2-(tert-butyl)benzoate to meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Analysis

The reduction of nitroarenes to anilines is a foundational transformation in pharmaceutical drug development. However, the reduction of methyl 5-nitro-2-(tert-butyl)benzoate to methyl 5-amino-2-(tert-butyl)benzoate [1] presents a highly specific chemoselectivity challenge.

Structurally, this molecule contains three distinct functional domains:

  • C1 Methyl Ester: Highly susceptible to hydrolysis under strongly basic conditions (e.g., Na2​S , NaOH/Na2​S2​O4​ ) or harsh acidic conditions (e.g., Fe/HCl ).

  • C2 tert-Butyl Group: A sterically demanding, lipophilic moiety. Fortunately, its para-relationship to the nitro group leaves the C5 position relatively accessible.

  • C5 Nitro Group: The target reducible functional group.

While standard catalytic hydrogenation ( H2​ gas over Pd/C ) is the industry benchmark, it requires specialized high-pressure reactors and stringent safety infrastructure. This guide objectively compares alternative, bench-stable reducing agents that bypass the need for H2​ gas while maintaining strict chemoselectivity to preserve the methyl ester.

Mechanistic Rationale: Selecting the Right Alternative

As an Application Scientist, designing a reduction protocol requires balancing thermodynamic driving forces with functional group tolerance.

  • Alternative 1: Catalytic Transfer Hydrogenation (CTH) CTH utilizes ammonium formate ( HCOONH4​ ) as an in situ hydrogen donor in the presence of a Pd/C catalyst[2]. Under mild heating, ammonium formate decomposes into H2​ , CO2​ , and NH3​ . This method operates at ambient pressure and is exceptionally chemoselective, leaving the methyl ester completely intact[3]. It provides the purity profile of standard hydrogenation without the associated explosion hazards[4].

  • Alternative 2: Mild Base-Metal Reduction ( Fe/NH4​Cl ) The classic Béchamp reduction utilizes iron powder and hydrochloric acid, which poses a severe risk of ester hydrolysis. By substituting HCl with ammonium chloride ( NH4​Cl ), the reaction is buffered to a mildly acidic pH (~5.5). The iron surface acts as the electron source[5]. This is a highly cost-effective and scalable system, though it generates solid iron oxide waste.

  • Alternative 3: Heavy Metal Reduction ( SnCl2​ ) Tin(II) chloride in ethanol is a classic, pH-neutral, non-aqueous system for nitro reduction[5]. It is highly chemoselective and rarely fails to preserve esters or ketones[6]. However, the generation of stoichiometric heavy metal waste makes it environmentally prohibitive for process-scale manufacturing, relegating it to early-discovery lab scales.

G Start Methyl 5-nitro-2-(tert-butyl)benzoate Reduction Strategy H2_avail High-Pressure H2 Available & Safe? Start->H2_avail PdC_H2 Standard Hydrogenation (Pd/C, H2 gas) H2_avail->PdC_H2 Yes Alt_Paths Alternative Reducing Agents H2_avail->Alt_Paths No Ester_Sens Ester Hydrolysis Concern? Alt_Paths->Ester_Sens Avoid_Basic Avoid Na2S / Na2S2O4 (Basic Conditions) Ester_Sens->Avoid_Basic Yes (Critical) CTH Catalytic Transfer Hydrogenation (Pd/C, NH4HCO2) Avoid_Basic->CTH Highest Purity BMetal Base-Metal Reduction (Fe/NH4Cl) Avoid_Basic->BMetal Cost-Effective SnCl2 Heavy Metal Reduction (SnCl2 in EtOH) Avoid_Basic->SnCl2 Lab Scale Only

Decision matrix for selecting reduction conditions for methyl 5-nitro-2-(tert-butyl)benzoate.

Comparative Matrix

The following table summarizes the quantitative and qualitative performance metrics of each reduction strategy when applied to sterically hindered nitrobenzoates.

Reduction MethodReagentsChemoselectivity (Ester Preservation)Safety & Toxicity ProfileScalabilityTypical Yield
Standard Hydrogenation H2​ gas, Pd/C ExcellentLow (High-pressure explosion risk)High (Requires pressure reactors)>95%
Catalytic Transfer (CTH) HCOONH4​ , Pd/C ExcellentHigh (Gas-free H2​ generation)High (Standard glassware)90–95%
Mild Base-Metal Fe powder, NH4​Cl HighModerate (Generates iron sludge)Moderate (Filtration bottlenecks)85–90%
Heavy Metal SnCl2​ , EthanolHighLow (Toxic heavy metal waste)[6]Low (Analytical/Lab-scale only)>90%

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validating physical indicators.

Protocol A: Catalytic Transfer Hydrogenation (CTH)

This method is the premier alternative for drug development professionals seeking high purity without pressure vessels.

Materials: Methyl 5-nitro-2-(tert-butyl)benzoate (1.0 eq), Pd/C (10 wt%, 0.05 eq Pd), Ammonium formate (4.0–5.0 eq), Methanol.

  • Solvent Selection: Dissolve the nitroarene in methanol (0.2 M).

    • Causality: Methanol is chosen specifically to match the methyl ester moiety. Using ethanol or isopropanol in the presence of a catalytic surface and trace ammonia could induce unwanted transesterification.

  • Catalyst Addition: Purge the flask with N2​ or Argon, then carefully add the Pd/C .

    • Causality: Dry Pd/C is pyrophoric. Blanketing the system with inert gas prevents solvent vapor ignition.

  • Hydrogen Donor Addition: Add ammonium formate in three distinct portions over 15 minutes.

    • Causality: The decomposition of ammonium formate rapidly generates CO2​ and NH3​ gas[2]. Portion-wise addition prevents violent effervescence and reaction boil-over.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 40 °C for 2–4 hours. The cessation of visible gas evolution ( CO2​/NH3​ bubbling) serves as a reliable, self-validating physical indicator that the hydrogen transfer is nearing completion.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C . Wash the cake with methanol and concentrate the filtrate in vacuo.

CTH_Mechanism NH4FA Ammonium Formate (HCOONH4) Pd_Surface Pd/C Catalyst Surface (Active Sites) NH4FA->Pd_Surface Decomposes H_Donor Adsorbed Hydrogen (Pd-H) + CO2 + NH3 Pd_Surface->H_Donor Generates Nitro Ar-NO2 (Nitroarene) H_Donor->Nitro Nitroso Ar-NO (Nitroso) H_Donor->Nitroso Hydroxylamine Ar-NHOH (Hydroxylamine) H_Donor->Hydroxylamine Nitro->Nitroso +2H, -H2O Nitroso->Hydroxylamine +2H Amine Ar-NH2 (Aniline Derivative) Hydroxylamine->Amine +2H, -H2O

Mechanistic pathway of Catalytic Transfer Hydrogenation (CTH) on a Pd/C surface.

Protocol B: Mild Base-Metal Reduction ( Fe/NH4​Cl )

This method is ideal for scaling up when Pd/C costs are prohibitive, relying on a buffered electron-transfer mechanism.

Materials: Methyl 5-nitro-2-(tert-butyl)benzoate (1.0 eq), Iron powder (325 mesh, 5.0 eq), NH4​Cl (2.0 eq), Methanol/Water (3:1 v/v).

  • Buffering the System: Suspend the nitroarene and NH4​Cl in the Methanol/Water mixture.

    • Causality: NH4​Cl acts as a mild proton source (pH ~5.5). This specific pH is acidic enough to activate the iron surface for electron transfer, but mild enough to completely prevent the base/acid-catalyzed hydrolysis of the C1-methyl ester[5].

  • Metal Addition: Heat the mixture to 65 °C and add the 325-mesh Iron powder.

    • Causality: Using high-surface-area (325 mesh) iron ensures rapid electron transfer, overcoming the steric hindrance of the adjacent tert-butyl group.

  • Reaction Monitoring (Self-Validation): Reflux for 3–5 hours. The transformation of the grey iron powder into a dense, dark brown/black iron oxide sludge ( Fe3​O4​ ) visually confirms that the redox exchange is actively occurring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite to remove the iron oxides. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Conclusion

For the reduction of methyl 5-nitro-2-(tert-butyl)benzoate, bypassing high-pressure H2​ gas does not require sacrificing chemoselectivity. Catalytic Transfer Hydrogenation (CTH) stands out as the superior alternative for drug development, offering the cleanliness of palladium catalysis while utilizing bench-stable ammonium formate. For larger, cost-sensitive scales, the Fe/NH4​Cl system provides a robust, ester-safe alternative to traditional harsh Béchamp conditions.

References

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from: [Link]

  • ResearchGate. Which reagent can reduce a nitro group to a primary amine but not reduce ketones? Retrieved from: [Link]

  • National Institutes of Health (PMC). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from:[Link]

  • RSC Publishing. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from: [Link]

  • Advanced Synthesis & Catalysis (Fudan University). Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported Gold. Retrieved from: [Link]

Sources

Validation

cost-benefit analysis of various Methyl 5-amino-2-(tert-butyl)benzoate synthesis protocols

Cost-Benefit Analysis of Methyl 5-amino-2-(tert-butyl)benzoate Synthesis Protocols Introduction Methyl 5-amino-2-(tert-butyl)benzoate (CAS: 873056-34-9) is a highly specialized benzoic acid ester utilized extensively as...

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Author: BenchChem Technical Support Team. Date: April 2026

Cost-Benefit Analysis of Methyl 5-amino-2-(tert-butyl)benzoate Synthesis Protocols

Introduction

Methyl 5-amino-2-(tert-butyl)benzoate (CAS: 873056-34-9) is a highly specialized benzoic acid ester utilized extensively as an intermediate in medicinal chemistry. Notably, it serves as a critical building block in the synthesis of complex pharmaceutical agents, including analogs explored during the discovery of the CFTR potentiator Ivacaftor (VX-770) 1.

Synthesizing this compound via standard Fischer esterification presents a significant chemical challenge. The ortho-positioned tert-butyl group creates severe steric hindrance around the C1-carboxylic acid, drastically reducing the rate of nucleophilic attack by methanol. Consequently, chemists are forced to employ aggressive catalytic conditions, which inadvertently trigger side reactions involving the electron-rich C5-amino group.

Mechanistic Bottlenecks & The Chemical Logic of Optimization

As an application scientist scaling up this intermediate, it is crucial to understand the causality behind the experimental failures commonly observed with this substrate:

  • Oxidative Dimerization: The unprotected C5-aniline moiety is highly susceptible to auto-oxidation. Under prolonged reflux in the presence of atmospheric oxygen, the amine dimerizes to form 5,5'-azobis(2-tert-butylbenzoate) 2.

  • Methanol Dehydration: To overcome steric hindrance, traditional protocols use excess strong Brønsted acids (e.g., H₂SO₄). However, at temperatures exceeding 75°C, these acids catalyze the dehydration of methanol, generating methyl tert-butyl ether and dimethyl ether impurities 2.

  • Thermodynamic Equilibrium: Esterification produces water. Because the forward reaction is sterically retarded, the reverse hydrolysis reaction becomes highly competitive.

Cost-Benefit Analysis of Catalytic Systems

The table below synthesizes experimental data comparing three distinct catalytic approaches for the esterification of 5-amino-2-(tert-butyl)benzoic acid.

Catalytic SystemYield (%)Purity (%)Major ByproductsCost & Scalability Profile
Titanium Sulfate [Ti(SO₄)₂] 75–85%≥98.0%<5% (Trace ethers)High initial cost , but lowest purification overhead. Ideal for pharma-grade scale-up.
Sulfuric Acid [H₂SO₄] 60–70%90–95.0%15–20% (Dehydration/Ethers)Low reagent cost , but high downstream purification costs (chromatography required).
Amberlyst-15 Resin 65–75%92–96.0%8–10% (Oligomers)Moderate cost . Highly sustainable (reusable resin), but slower reaction kinetics.

Visualizing the Synthesis Workflow

The following diagram maps the reaction pathways, highlighting how catalyst selection and environmental controls dictate the formation of the target ester versus unwanted byproducts.

SynthesisWorkflow cluster_catalysts Catalyst Selection SM 5-amino-2-(tert-butyl)benzoic acid + Methanol Ti Ti(SO₄)₂ (10-20 wt%) Optimal Lewis Acid SM->Ti H2SO4 H₂SO₄ (Excess) Traditional Brønsted Acid SM->H2SO4 Amb Amberlyst-15 Solid-Phase Resin SM->Amb Cond Reaction Conditions 65-70°C, N₂ Sparging, 3Å Sieves Ti->Cond High Selectivity H2SO4->Cond High Reactivity Amb->Cond Easy Recovery Prod Methyl 5-amino-2-(tert-butyl)benzoate (Target Ester) Cond->Prod Main Pathway By1 5,5'-azobis(2-tert-butylbenzoate) (Oxidative Dimer) Cond->By1 O₂ Exposure By2 Ether Impurities (Methanol Dehydration) Cond->By2 >75°C / Strong Acid

Workflow and byproduct pathways for Methyl 5-amino-2-(tert-butyl)benzoate synthesis.

Experimental Methodologies: Self-Validating Protocols

For any laboratory requiring high-fidelity intermediates for drug discovery, Protocol A is highly recommended as it engineers out the root causes of byproduct formation.

Protocol A: Titanium Sulfate-Mediated Esterification (Optimized)

Mechanism: Ti(SO₄)₂ acts as a potent Lewis acid. It coordinates directly to the carbonyl oxygen of the sterically hindered benzoic acid, drastically increasing its electrophilicity without flooding the system with free protons that would otherwise dehydrate the methanol 2.

Step-by-Step Workflow:

  • Preparation & Deoxygenation: To a flame-dried 250 mL round-bottom flask, add 5-amino-2-(tert-butyl)benzoic acid (10.0 g, 51.7 mmol) and anhydrous methanol (100 mL, ~50 eq). Sparge the solution with N₂ gas for 15 minutes. Causality: Sparging displaces dissolved oxygen, suppressing the oxidative dimerization of the aniline group by >90%.

  • Water Sequestration: Add 5.0 g of activated 3Å molecular sieves. Causality: 3Å sieves selectively trap the water byproduct (kinetic diameter ~2.8Å) while excluding methanol (~3.6Å), driving the unfavorable equilibrium forward via Le Chatelier's principle.

  • Catalyst Addition: Under a continuous N₂ stream, add Titanium sulfate (1.5 g, 15 wt%).

  • Controlled Reflux: Heat the reaction mixture to a strict 65–70°C for 6 hours. Causality: Maintaining the temperature below 75°C is critical; higher temperatures superheat the flask walls and trigger etherification.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active starting material (Rf ~0.2) is entirely replaced by the less polar ester product (Rf ~0.6).

  • Workup: Cool to room temperature, filter through a Celite pad to remove the molecular sieves and insoluble catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (100 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL) to remove any unreacted acid. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure ester (≥98% purity).

Protocol B: Traditional Sulfuric Acid Catalysis (Baseline)

Mechanism: Standard Fischer esterification relying on high concentrations of Brønsted acid to force the reaction.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 5-amino-2-(tert-butyl)benzoic acid (10.0 g) in methanol (100 mL). Slowly add concentrated H₂SO₄ (3.0 mL) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 75°C) for 12 hours.

  • In-Process Validation: TLC will typically show a complex mixture: the product (Rf ~0.6), unreacted starting material, and a highly non-polar spot (Rf ~0.9) corresponding to ether impurities.

  • Workup & Purification: The aggressive acidic conditions require careful neutralization. Pour the mixture over crushed ice and slowly add 10% NaOH until pH 7-8 is reached. Extract with Dichloromethane (3 × 50 mL). Due to the 15-20% byproduct load, the crude product must be purified via silica gel column chromatography to achieve >95% purity.

Protocol C: Amberlyst-15 Solid-Phase Catalysis (Green Alternative)

Mechanism: Amberlyst-15 is a strongly acidic, macroreticular cation exchange resin. It provides the necessary protons for esterification while remaining completely insoluble, allowing for physical removal.

Step-by-Step Workflow:

  • Reaction Setup: Combine the starting acid (10.0 g), methanol (100 mL), and washed/dried Amberlyst-15 resin (2.0 g) in a flask equipped with a Soxhlet extractor containing 3Å molecular sieves (to continuously dry the refluxing methanol).

  • Reflux: Heat to 70°C for 16 hours. The heterogeneous nature of the catalyst necessitates longer reaction times.

  • In-Process Validation: Check conversion via HPLC. Expect ~75% conversion with minor oligomeric byproducts.

  • Workup: Simply filter the reaction mixture to recover the Amberlyst-15 resin (which can be washed with methanol and reused). Concentrate the filtrate to obtain the crude product.

Conclusion

While sulfuric acid offers the lowest upfront reagent cost, the hidden costs of downstream chromatography and lower yields make it economically inferior for scale-up. For drug development professionals requiring high-purity Methyl 5-amino-2-(tert-butyl)benzoate, the Titanium Sulfate (Protocol A) represents the optimal self-validating system. By combining a selective Lewis acid with strict environmental controls (N₂ sparging and precise thermal regulation), this protocol engineers out the mechanistic bottlenecks of steric hindrance and amine oxidation.

References

  • Hadida, S., et al. "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator". Journal of Medicinal Chemistry - ACS Publications.
  • EvitaChem. "Buy Methyl 5-amino-2-(tert-butyl)benzoate (EVT-6460194) - EvitaChem". EvitaChem Product Catalog.

Sources

Comparative

A Senior Application Scientist's Guide to Catalysis in Substituted Benzoate Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzoates are fundamental structural motifs in a vast array of commercially significant molecules, including pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoates are fundamental structural motifs in a vast array of commercially significant molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, while conceptually straightforward, presents considerable challenges in achieving high efficiency, selectivity, and substrate scope under sustainable conditions. This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of substituted benzoates, offering a head-to-head evaluation of their performance based on experimental data. We delve into the mechanistic underpinnings of palladium, copper, and nickel-based catalysts, as well as emerging organocatalytic and biocatalytic alternatives. By presenting quantitative performance metrics, detailed experimental protocols, and a logical framework for catalyst selection, this document serves as a practical resource for chemists aiming to optimize the synthesis of these valuable compounds.

Introduction: The Enduring Importance of Substituted Benzoates

The benzoate functional group is a privileged scaffold in medicinal chemistry and materials science. Its presence can influence a molecule's pharmacokinetic properties, binding affinity to biological targets, and physical characteristics. However, the synthesis of highly functionalized or sterically hindered benzoates often requires robust catalytic solutions to overcome the inherent reactivity challenges of substrates like inert aryl chlorides or complex starting materials.

Traditionally, methods like Fischer-Speier esterification using stoichiometric strong acids have been employed. While effective for simple substrates, these methods suffer from harsh conditions, limited functional group tolerance, and the generation of significant waste, making them ill-suited for complex molecule synthesis and unsustainable for industrial production.[1]

Modern catalysis offers a powerful toolkit to address these limitations. Transition metal catalysts, particularly those based on palladium, copper, and nickel, have revolutionized the synthesis of benzoates through cross-coupling and carbonylation reactions. These methods provide milder reaction conditions, broader substrate scope, and greater control over selectivity. Concurrently, the drive for greener chemistry has spurred the development of metal-free organocatalysts, reusable solid acids, and highly selective biocatalysts as viable alternatives. This guide will dissect and compare these catalytic approaches to empower researchers with the knowledge to select the optimal system for their specific synthetic challenge.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical parameter in designing a successful benzoate synthesis. The ideal catalyst should offer high yield, excellent turnover numbers (TON) and frequencies (TOF), broad functional group tolerance, and operate under mild, safe, and environmentally benign conditions. Here, we compare the leading catalytic families.

Palladium Catalysis: The High-Performance Workhorse

Palladium-catalyzed carbonylation of aryl halides and pseudohalides is a cornerstone of modern organic synthesis for preparing carboxylic acid derivatives.[2] This methodology is prized for its reliability, broad scope, and high efficiency.

Mechanism: The generally accepted mechanism for alkoxycarbonylation proceeds via the Heck catalytic cycle. It involves the oxidative addition of an aryl halide to a Pd(0) species, followed by carbon monoxide (CO) insertion to form a palladium-acyl complex. Subsequent reaction with an alcohol and reductive elimination yields the benzoate ester and regenerates the active Pd(0) catalyst.

Performance: Palladium systems are renowned for their high activity. With proper ligand and condition optimization, catalyst productivities (Turnover Numbers, or TONs) can be exceptionally high. For instance, a systematic study on the alkoxycarbonylation of 4-bromoacetophenone achieved TONs of up to 7,000.[3] Under optimized conditions for specific substrates like iodobenzene, Turnover Frequencies (TOFs) as high as 260,000 h⁻¹ have been reported, showcasing the remarkable speed of these catalysts.[4]

Innovations:

  • CO-free Carbonylation: To circumvent the use of toxic, high-pressure carbon monoxide gas, methods using stable CO surrogates have been developed. Phenyl formate, for example, can be decarbonylated in situ by a base, providing a convenient source of CO and leading to excellent yields of up to 99%.[5]

  • Heterogeneous Catalysis: To address cost and metal contamination concerns, significant effort has been invested in developing recyclable palladium catalysts. Immobilized palladium nanoparticles on magnetic supports offer a phosphine-free system that can be recovered and reused for up to eight consecutive cycles without significant loss of activity.[6]

Limitations: The primary drawbacks of palladium are its high cost and potential toxicity, which necessitates stringent purification of the final products, especially for pharmaceutical applications.

Copper Catalysis: The Cost-Effective Contender

Copper catalysts have emerged as a highly attractive, economical alternative to palladium for carboxylation reactions. They are particularly effective for the direct carboxylation of aryl halides using CO2, an abundant and non-toxic C1 feedstock.

Mechanism: The copper-catalyzed carboxylation of aryl iodides is proposed to proceed through a Cu(I)/Cu(0) cycle. A reductant, such as diethylzinc, reduces a Cu(I) salt to an active Cu(0) species. This Cu(0) undergoes oxidative addition with the aryl iodide to form an ary-copper(I) complex. CO2 then inserts into the copper-carbon bond, forming a copper carboxylate. Transmetalation with the reductant regenerates the Cu(0) catalyst and releases the product as a zinc carboxylate, which is then protonated upon workup.[7]

Performance: Copper systems can be highly efficient under mild conditions. Using a simple catalyst system of copper(I) iodide (CuI) with an N,N,N′,N′-tetramethylethylenediamine (TMEDA) ligand, a wide range of aryl iodides can be carboxylated at atmospheric CO2 pressure and room temperature, with isolated yields often exceeding 80-90%.[7][8] While TOF data is less commonly reported, high turnover numbers up to 1560 have been achieved, indicating robust catalyst performance.[9]

Advantages:

  • Cost: Copper is significantly cheaper and more earth-abundant than palladium.

  • CO2 Utilization: The ability to use CO2 directly as the C1 source is a major advantage in terms of cost, safety, and sustainability.

Limitations: Copper catalysts are generally less reactive than palladium systems and are often limited to more reactive aryl iodides and bromides. The carboxylation of less reactive aryl chlorides remains a significant challenge.

Nickel Catalysis: The Challenger for Inert Bonds

Nickel catalysis is gaining prominence for its unique ability to activate historically challenging substrates, most notably aryl chlorides. Its lower cost compared to palladium and distinct reactivity profile make it a powerful tool for expanding the scope of benzoate synthesis.

Mechanism: The mechanism of nickel-catalyzed carboxylation often involves single-electron transfer (SET) pathways and the intermediacy of Ni(I) species. A reducing agent, such as manganese powder, reduces the Ni(II) precatalyst to a lower oxidation state. Oxidative addition of the aryl chloride to a Ni(0) or Ni(I) center forms an aryl-nickel complex. Subsequent carboxylation with CO2 and further reduction steps complete the cycle.[10][11] The use of CO surrogates that allow for slow release is crucial, as high concentrations of CO can lead to the formation of inactive nickel carbonyl complexes.[12]

Performance: Nickel catalysts have proven highly effective for the carboxylation of a wide range of aryl and vinyl chlorides at room temperature and atmospheric CO2 pressure, achieving good to high yields.[10][11] This capability is a significant advantage over palladium and copper systems, which struggle with these substrates.

Advantages:

  • Cost-Effectiveness: Nickel is an earth-abundant, inexpensive metal.

  • Reactivity with Chlorides: Nickel's unique ability to activate the strong C-Cl bond opens up a vast chemical space using readily available starting materials.

Limitations: Nickel catalysts can be sensitive to air and moisture, often requiring more stringent inert atmosphere techniques. Furthermore, concerns about nickel's toxicity, while different from palladium's, still necessitate careful product purification.

Organocatalysis & Solid Acids: The Green Alternatives

For the direct esterification of benzoic acids with alcohols (Fischer esterification), metal-free approaches offer significant advantages in terms of sustainability, cost, and product purity.

Catalyst Types:

  • Solid Acids: Heterogeneous catalysts like modified clays (Montmorillonite K10), ion-exchange resins (Amberlyst-15), and mixed metal oxides (Zr/Ti oxides) are highly effective.[1] They can be easily separated from the reaction mixture by filtration and reused multiple times, minimizing waste.[1] For example, a Zr/Ti solid superacid catalyst has shown high, stable activity for the esterification of various substituted benzoic acids.[1]

  • Deep Eutectic Solvents (DES): Certain DES, formed from components like p-toluenesulfonic acid and a quaternary ammonium salt, can act as both the solvent and the catalyst. In a comparative study, a DES showed significantly higher catalytic activity for the esterification of benzoic acid than the ionic liquid 1-butyl-3-methylimidazolium chloride and the solid acid Amberlyst-15, achieving conversions up to 88%.

Advantages:

  • Metal-Free: Eliminates concerns about metal contamination in the final product.

  • Reusability: Heterogeneous solid acids are easily recovered and reused.

  • Low Cost: Catalysts are often inexpensive and readily available.

Limitations: These methods are generally limited to esterification reactions and are not applicable to carbonylation of aryl halides. Reaction rates can be slower than their transition-metal counterparts, often requiring higher temperatures.

Biocatalysis: The Precision Tool

Enzymatic catalysis offers unparalleled selectivity under extremely mild, aqueous conditions. While less common for general benzoate synthesis, it is a powerful approach for specific transformations, especially where chirality is a factor. Lipases are commonly used for ester synthesis, but their substrate scope can be limiting for bulky phenyl benzoates. Recently, engineered enzymes like the amide ligase ClxA have been shown to be effective biocatalysts for the ATP-dependent formation of phenyl benzoate esters from acid and phenol precursors in an aqueous medium.[5]

Advantages:

  • High Selectivity: Unmatched chemo-, regio-, and stereoselectivity.

  • Mild Conditions: Reactions are typically run in water at or near room temperature.

  • Green: Uses non-toxic, biodegradable catalysts.

Limitations: The substrate scope is often narrow and enzyme-specific. The use of co-factors like ATP can add cost and complexity to the process.

Performance Data Summary

The following tables summarize the key performance indicators for the discussed catalytic systems, allowing for a direct comparison.

Table 1: Transition Metal Catalyst Performance in Benzoate Synthesis

Catalyst SystemPrecursor(s)C1 SourceTypical SubstrateTemp (°C)Yield (%)TON (max)TOF (h⁻¹) (max)Key AdvantagesKey Disadvantages
Palladium Pd(OAc)₂, PdCl₂(PPh₃)₂CO, FormatesAryl-I, -Br, (-Cl)80-13085-99%>7,000[3]~260,000[4]High activity, broad scope, reliabilityHigh cost, toxicity, ligand sensitivity
Copper CuICO₂Aryl-I, -Br25-7080-95%>1,500[9]ModerateLow cost, uses CO₂, mild conditionsLower reactivity, limited to Ar-I/Br
Nickel NiCl₂(PPh₃)₂CO₂Aryl-Cl, -Br25-8075-90%HighModerateLow cost, excellent for Ar-ClAir/moisture sensitivity, toxicity

Table 2: Green Alternative Catalyst Performance in Benzoate Esterification

Catalyst SystemPrecursor(s)Temp (°C)Yield (%)RecyclabilityKey AdvantagesKey Disadvantages
Solid Acid (Zr/Ti) Benzoic Acid + Alcohol100-150>90%Yes (5+ cycles)Metal-free, reusable, low costHigher temp, slower rates
Deep Eutectic Solvent Benzoic Acid + Alcohol55-75~88%YesDual solvent/catalyst, greenModerate temperatures
Biocatalyst (Ligase) Benzoic Acid + PhenolRTModerateYesHigh selectivity, aqueous mediaNarrow scope, may need cofactors

Experimental Protocols

To provide a practical context, detailed protocols for three representative systems are provided below. These are based on reliable, published procedures and are designed to be self-validating.

Protocol 1: Palladium-Catalyzed Alkoxycarbonylation of an Aryl Bromide

Based on the procedure for high-turnover carbonylation.[3]

Objective: To synthesize n-butyl 4-acetylbenzoate from 4-bromoacetophenone.

Materials:

  • 4-Bromoacetophenone (Substrate)

  • n-Butanol (Reagent and Solvent)

  • Triethylamine (Base)

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (Catalyst)

  • Carbon Monoxide (CO) gas (C1 Source)

  • Schlenk flask or high-pressure autoclave

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Preparation & Reactor Setup: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add Pd(PPh₃)₄ (e.g., 0.01 mol%) and the desired amount of additional PPh₃ ligand (to achieve an optimal P/Pd ratio) to a dry Schlenk flask or autoclave liner.

  • Reagent Addition: Remove the vessel from the glovebox. Add 4-bromoacetophenone (1.0 eq), n-butanol (used as solvent, e.g., 10 mL per mmol of substrate), and triethylamine (1.5 eq).

  • Reaction: Seal the vessel. Purge the system three times with CO gas. Pressurize the reactor to the desired pressure (e.g., 5-10 bar CO) and place it in a preheated oil bath at 130 °C.

  • Monitoring: Stir the reaction vigorously for the specified time (e.g., 4-24 hours). The reaction progress can be monitored by taking aliquots (if safe to do so) and analyzing by GC or TLC.

  • Workup: After cooling to room temperature, carefully vent the excess CO in a fume hood. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure benzoate ester.

Causality: The use of excess alcohol as the solvent ensures a high concentration of the nucleophile. Triethylamine acts as a stoichiometric base to neutralize the HBr generated during the reaction, driving the catalytic cycle forward. The high temperature and CO pressure are necessary to facilitate the CO insertion and reductive elimination steps.

Protocol 2: Copper-Catalyzed Carboxylation of an Aryl Iodide with CO₂

Based on the procedure by Vu, et al.[7]

Objective: To synthesize 4-(tert-butyl)benzoic acid from 1-iodo-4-(tert-butyl)benzene.

Materials:

  • 1-iodo-4-(tert-butyl)benzene (Substrate)

  • Copper(I) iodide (CuI) (Catalyst)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (Ligand)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (Reductant)

  • Dimethyl sulfoxide (DMSO), anhydrous (Solvent)

  • Carbon Dioxide (CO₂) gas (C1 Source, balloon pressure)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Reactor Setup: Add CuI (3 mol%) and a stir bar to a Schlenk flask. Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition (Inert Atmosphere): Under a positive pressure of argon, add anhydrous DMSO (e.g., 0.5 M concentration relative to substrate). Add TMEDA (3 mol%) via syringe. Add the aryl iodide (1.0 eq).

  • Initiation: Cool the mixture in an ice bath (0 °C). Slowly add the diethylzinc solution (3.5 eq) dropwise via syringe. Caution: Diethylzinc is pyrophoric.

  • Reaction: Remove the ice bath. Evacuate and backfill the flask with CO₂ from a balloon. Leave the reaction stirring under the CO₂ balloon at room temperature (or gently heat to 70 °C for less reactive substrates) for 4-20 hours.

  • Workup: Quench the reaction by slowly adding 1M HCl at 0 °C. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers and extract three times with 1M NaOH. Acidify the combined basic aqueous layers with concentrated HCl at 0 °C until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure benzoic acid.

Causality: TMEDA is a cost-effective bidentate nitrogen ligand that stabilizes the copper species. Diethylzinc is a crucial reductant that regenerates the active Cu(0) catalyst. The use of a polar aprotic solvent like DMSO is essential for the solubility of the organometallic intermediates and facilitates the CO₂ insertion step.

Protocol 3: Solid Acid-Catalyzed Esterification of Benzoic Acid

Based on procedures using reusable solid acids.[1]

Objective: To synthesize methyl benzoate from benzoic acid and methanol.

Materials:

  • Benzoic Acid (Substrate)

  • Methanol (Reagent and Solvent)

  • Zr/Ti composite oxide (Catalyst, e.g., ZT10) or Amberlyst-15

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Standard glassware for workup and purification

Procedure:

  • Reactor Setup: To a round-bottom flask, add benzoic acid (1.0 eq), a significant excess of methanol (e.g., 10-20 eq, which also acts as the solvent), and the solid acid catalyst (e.g., 10 wt% relative to benzoic acid).

  • Reaction: Equip the flask with a Dean-Stark trap (pre-filled with methanol) and a reflux condenser. Heat the mixture to reflux (approx. 65 °C for methanol).

  • Water Removal: The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Continue refluxing for several hours (e.g., 6-12 hours) until TLC or GC analysis shows complete consumption of the starting benzoic acid.

  • Catalyst Recovery: After cooling, recover the solid acid catalyst by simple filtration. The catalyst can be washed with methanol, dried in an oven, and stored for reuse.

  • Purification: Remove the excess methanol from the filtrate under reduced pressure. The resulting crude methyl benzoate can be purified by distillation if necessary, though it is often of high purity.

Causality: This is a classic equilibrium-driven reaction. The solid acid protonates the carbonyl oxygen of the benzoic acid, activating it for nucleophilic attack by methanol. The use of excess methanol and the continuous removal of the water byproduct via the Dean-Stark trap are essential to shift the equilibrium to the product side, ensuring a high yield.

Visualization of Workflows and Mechanisms

Diagram 1: General Experimental Workflow

This diagram outlines the typical steps involved in setting up, running, and analyzing a catalyzed synthesis of substituted benzoates.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A 1. Catalyst & Reagent Preparation B 2. Inert Atmosphere Setup (if needed) A->B Schlenk Line / Glovebox C 3. Reagent Charging (Substrate, Solvent, Base) B->C D 4. Reaction Execution (Heating, Stirring, Pressure) C->D E 5. Progress Monitoring (TLC / GC / LC-MS) D->E F 6. Quenching & Workup E->F G 7. Product Isolation & Purification F->G H 8. Characterization (NMR, MS, etc.) G->H

Caption: General workflow for catalytic benzoate synthesis.

Diagram 2: Palladium-Catalyzed Alkoxycarbonylation Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed synthesis of benzoates from aryl halides.

G pd0 Pd(0)L_n pdi_aryl Ar-Pd(II)-X(L_n) pd0->pdi_aryl l1 Oxidative Addition pdi_acyl [ArCO-Pd(II)-X(L_n)] pdi_aryl->pdi_acyl l2 CO Insertion pdi_alkoxy [ArCO-Pd(II)-OR'(L_n)] pdi_acyl->pdi_alkoxy l3 Alcoholysis pdi_alkoxy->pd0 l4 Reductive Elimination l1->pdi_aryl Ar-X l2->pdi_acyl CO l3->pdi_alkoxy R'OH, -HX l4->pd0 ArCOOR'

Caption: Catalytic cycle for Pd-catalyzed alkoxycarbonylation.

Diagram 3: Catalyst Selection Guide

This flowchart provides a logical path for selecting the most appropriate catalyst based on key experimental constraints and goals.

G start Start: Define Synthetic Goal q1 Substrate: Aryl Halide or Benzoic Acid? start->q1 q2 Aryl Halide Type? q1->q2 Aryl Halide q4 Key Priority? q1->q4 Benzoic Acid q3 Key Priority? q2->q3 Aryl Iodide / Bromide cat_ni Use Nickel Catalyst (Cost-effective for chlorides) q2->cat_ni Aryl Chloride cat_pd Use Palladium Catalyst (High activity, broad scope) q3->cat_pd Highest Activity / Speed cat_cu Use Copper Catalyst (Low cost, uses CO2) q3->cat_cu Lowest Cost / Use CO2 cat_solid Use Solid Acid Catalyst (Reusable, metal-free) q4->cat_solid Reusability / Scalability cat_bio Consider Biocatalyst (High selectivity, mild) q4->cat_bio High Selectivity / Aqueous

Caption: Decision tree for selecting a benzoate synthesis catalyst.

Future Outlook & Concluding Remarks

The synthesis of substituted benzoates continues to be an area of active research and development. The field is moving towards catalysts that are not only more active and selective but also more sustainable and economical.

Key Trends:

  • Earth-Abundant Metals: The focus will continue to shift from palladium to first-row transition metals like nickel, copper, and iron to reduce costs and environmental impact.

  • Sustainable Practices: A holistic view of sustainability is crucial. While nickel is cheaper than palladium, life-cycle assessments show that factors like solvent choice can have a greater impact on the overall carbon footprint than the metal itself. Future developments will increasingly focus on catalysis in green solvents like water or bio-renewables.

  • Photoredox and Electrocatalysis: These emerging fields offer new mechanistic pathways to activate challenging substrates under exceptionally mild conditions, potentially reducing the need for stoichiometric reagents and high temperatures.

  • Data-Driven Catalyst Design: Machine learning and computational chemistry are poised to accelerate the discovery of new catalysts and ligands, moving from serendipitous discovery to rational design.

Conclusion: The synthesis of substituted benzoates is a mature yet evolving field. While palladium catalysis remains the benchmark for performance and reliability, the economic and sustainability advantages of copper and nickel are compelling, particularly for large-scale production and for activating challenging substrates like aryl chlorides. For direct esterifications, the simplicity, reusability, and metal-free nature of solid acids present a clear advantage. The choice of catalyst is not a one-size-fits-all decision. By understanding the performance, mechanism, and practical considerations of each catalytic system, researchers can make informed choices to develop efficient, robust, and sustainable syntheses tailored to their specific needs.

References

  • Catalysts2023 , 13(5), 901. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Catalysts2023 , 13(6), 968. The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. [Link]

  • Catalysts2023 , 13(5), 901. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • J. Mol. Catal. A: Chem.2001 , 170(1-2), 51-58. Palladium-catalyzed carbonylation of aryl halides: A detailed investigation of the alkoxycarbonylation of 4-bromoacetophenone. [Link]

  • Org. Lett.2022 , 24(4), 115-120. Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. [Link]

  • Org. Lett.2022 , 24(4), 115-120. Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. [Link]

  • J. Am. Chem. Soc.2012 , 134(22), 9106-9109. Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Carbon Dioxide. [Link]

  • ACS Catal.2013 , 3(10), 2158–2162. Copper-Catalyzed Carboxylation of Aryl Iodides with Carbon Dioxide. [Link]

  • J. Am. Chem. Soc.2012 , 134(34), 14330–14336. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. [Link]

  • New J. Chem.2017 , 41, 109-115. Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxycarbonylation employing Mo(CO)6 as a solid carbon monoxide source. [Link]

  • Ind. Eng. Chem. Res.2004 , 43(21), 6678–6682. Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. [Link]

  • Catalysts2020 , 10(1), 1-13. Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Link]

  • Organic Chemistry Portal. Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Carbon Dioxide. [Link]

  • Chem. Commun.2023 , 59, 9505-9508. Towards "homeopathic" palladium-catalysed alkoxycarbonylation of aliphatic and aromatic olefins. [Link]

  • Org. Lett.2025 , 27(19), 4915-4920. Nickel-Catalyzed Aminocarbonylation of Aryl Trifluoromethoxides. [Link]

  • J. Org. Chem.2023 , 88(9), 5678–5688. Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. [Link]

  • Chem. Sci.2025 , 16, 14811-14818. Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source. [Link]

  • Org. Lett.2012 , 14(12), 3100–3103. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. [Link]

  • ACS Catal.2013 , 3(10), 2158–2162. Copper-Catalyzed Carboxylation of Aryl Iodides with Carbon Dioxide. [Link]

  • Molecules2022 , 27(16), 5285. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]

  • Angew. Chem. Int. Ed.2009 , 48(23), 4114-4133. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. [Link]

  • Angew. Chem. Int. Ed.2009 , 48(23), 4114-4133. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry2020 , 7(3), 821-830. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-amino-2-(tert-butyl)benzoate

As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. The lifecycle of a chemical reagent does not end when an experiment is complete; its proper disposal is a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. The lifecycle of a chemical reagent does not end when an experiment is complete; its proper disposal is a critical final step that safeguards our colleagues, our facilities, and the environment. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of Methyl 5-amino-2-(tert-butyl)benzoate, moving beyond mere procedural steps to explain the causality behind our recommended best practices.

Hazard Profile and Risk Assessment: Understanding the "Why"

Anticipated Hazards:

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin and Eye Irritation: Aromatic amines and benzoate esters can cause skin and eye irritation upon direct contact.[2][5]

  • Environmental Toxicity: Many aromatic amines are recognized for their potential to cause long-term damage to aquatic ecosystems.[1] Therefore, drain disposal is strictly prohibited.[6]

This risk profile dictates that all waste streams containing this compound must be treated as hazardous, necessitating a meticulous and segregated disposal pathway.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, a thorough hazard assessment must be conducted to ensure the appropriate level of PPE is used.[7][8][9] For the routine handling and packaging of Methyl 5-amino-2-(tert-butyl)benzoate waste, the following PPE is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption, which is a potential route of toxic exposure.[10]
Eye Protection Safety glasses with side shields or, preferably, chemical splash goggles.To protect against accidental splashes of liquid waste or contact with solid residues that could cause serious eye irritation.[8]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Generally not required when handling in a well-ventilated area or fume hood. Use a NIOSH-approved respirator if creating aerosols or dust.To prevent inhalation of vapors or solid particulates, another potential route of toxic exposure.[11] The Occupational Safety and Health Administration (OSHA) provides clear guidelines on respirator use when airborne substances are a known hazard.[12]

This table summarizes the minimum PPE requirements for handling chemical waste under standard laboratory conditions.

Waste Segregation and Collection: Preventing Unwanted Reactions

The foundational principle of chemical waste management is segregation.[13] Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or compromise the disposal process.

Core Segregation Protocol:

  • Designate a Specific Waste Container: Dedicate a clearly labeled container specifically for Methyl 5-amino-2-(tert-butyl)benzoate and its associated waste (e.g., contaminated gloves, wipes).

  • Avoid Co-mingling: Never mix this waste stream with the following:

    • Acids and Bases: Aromatic amines can react with strong acids.[14][15]

    • Oxidizing Agents: Strong oxidizers can lead to vigorous, potentially explosive reactions.[4]

    • Halogenated and Non-Halogenated Solvents: While solvent wastes are often collected together, it is best practice to keep distinct chemical solids and solutions separate unless explicitly approved by your institution's Environmental Health & Safety (EH&S) office.[13][14]

The diagram below illustrates the decision-making logic for proper waste stream management, from the point of generation to final containerization.

waste_disposal_workflow Workflow for Methyl 5-amino-2-(tert-butyl)benzoate Waste start Waste Generation Point waste_type Identify Waste Type start->waste_type liquid_waste Bulk Liquid or Solution waste_type->liquid_waste Liquid solid_waste Contaminated Solid Debris (Gloves, Wipes, Silica) waste_type->solid_waste Solid empty_container Empty Reagent Container waste_type->empty_container Container collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container/Bag solid_waste->collect_solid rinse_protocol Follow Triple-Rinse Protocol empty_container->rinse_protocol final_disposal Store for Professional Disposal collect_liquid->final_disposal collect_solid->final_disposal rinsate_waste Collect First Rinsate as Hazardous Liquid Waste rinse_protocol->rinsate_waste rinsate_waste->collect_liquid

Caption: Decision workflow for segregating waste at the point of generation.

Step-by-Step Disposal Procedures

The primary method for disposal is accumulation for pickup by a licensed hazardous waste professional.[16][17] On-site chemical treatment is complex and should not be attempted without specific training and a validated protocol approved by your institution's safety office.

Protocol 1: Accumulation of Bulk Waste (Liquids and Solids)

This is the standard procedure for all generated waste containing Methyl 5-amino-2-(tert-butyl)benzoate.

  • Select a Compatible Container: Use a container made of a material compatible with the waste. The original reagent bottle is often the best choice.[14][16] Ensure the container is in good condition with a secure, leak-proof cap.[18][19]

  • Properly Label the Container: Before adding any waste, affix a hazardous waste label. Regulations require this label to include, at a minimum:

    • The words "Hazardous Waste".[20]

    • The full chemical name: "Methyl 5-amino-2-(tert-butyl)benzoate". Do not use abbreviations.[19]

    • An accurate list of all constituents, including solvents.[18]

    • The approximate percentages of each component.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").[20]

    • The accumulation start date (the date the first drop of waste enters the container).

  • Accumulate Waste: Add waste to the container at or near the point of generation (this is known as a "Satellite Accumulation Area" or SAA).[16][19] Keep the container closed at all times except when actively adding waste.[6][19]

  • Store Safely: Store the waste container in a designated, well-ventilated area, away from incompatible materials. Use secondary containment (such as a plastic tub) to contain any potential leaks.[6][18]

  • Schedule Pickup: Do not store more than 25 gallons of total chemical waste in your lab's SAA.[16] Request a waste pickup from your institution's EH&S department when the container is 90% full or has been accumulating for six months.[16][18][21]

Protocol 2: Decontamination of "Empty" Containers

An "empty" container that held a hazardous chemical is not considered regular trash. It must be decontaminated or disposed of as hazardous waste. For acutely hazardous materials, a "triple-rinse" procedure is often required.[14]

  • Initial Rinse: Rinse the empty container with a small amount of a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.

  • Collect Rinsate: This first rinse is considered hazardous waste.[6] Pour the rinsate into your designated liquid hazardous waste container for Methyl 5-amino-2-(tert-butyl)benzoate.

  • Repeat: Repeat the rinsing process two more times. Subsequent rinses may be permissible for drain disposal depending on local regulations, but the most prudent course of action is to collect all three rinses as hazardous waste.

  • Deface the Label: Once the container is clean and dry, completely obliterate or remove the original manufacturer's label.[6]

  • Final Disposal: Dispose of the clean, de-labeled container in the appropriate receptacle for glass or plastic waste.

Emergency Procedures: Spill Management

In the event of a spill, your immediate response is critical.

  • Alert Personnel: Immediately notify everyone in the vicinity.

  • Assess the Spill: If the spill is large, involves a highly volatile substance, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: For minor spills that you are trained and equipped to handle:

    • Don appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill using an absorbent material from a chemical spill kit (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated container.

    • Label the container as hazardous waste, detailing the spilled chemical and the absorbent material.

    • Clean the spill area with soap and water.

    • Request a hazardous waste pickup for the spill cleanup materials.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of innovation does not come at the cost of our collective well-being.

References

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. [Link]

  • Chemical Waste Disposal Guidelines. Princeton University. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley. [Link]

  • OSHA Regulations for Chemical Protective Clothing. (2019, April 8). International Enviroguard. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Procedures. (2025, September 25). Division of Research Safety, University of Illinois. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2019). U.S. Environmental Protection Agency (EPA). [Link]

  • 1910.132 - General requirements. Occupational Safety and Health Administration (OSHA). [Link]

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]

  • Management of Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. (2024, January 9). SKC Inc. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2022, November 30). Lab Manager. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Management Guide. Auburn University. [Link]

  • Methyl benzoate Safety Data Sheet. (2009, September 18). Thermo Fisher Scientific. [Link]

  • methyl 2-amino-5-tert-butylbenzoate — Chemical Substance Information. NextSDS. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • Butyl 4-aminobenzoate. PubChem, National Institutes of Health. [Link]

  • Methyl Benzoate Hazardous Substance Fact Sheet. (2010, January). New Jersey Department of Health. [Link]

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